Nevirapine quinone methide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1061160-22-2 |
|---|---|
Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-cyclopropyl-7-methylidene-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,8,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H12N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,1,4-5H2 |
InChI Key |
OBSDFAOEJNYEFX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CN=C2C1=NC(=O)C3=C(N2C4CC4)N=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Role of CYP Enzymes in Nevirapine Quinone Methide Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the critical role cytochrome P450 (CYP) enzymes play in the metabolic activation of nevirapine to its reactive quinone methide intermediate. This bioactivation pathway is strongly implicated in the idiosyncratic hepatotoxicity associated with nevirapine therapy.[1][2][3]
Introduction: Nevirapine Metabolism and Toxicity
Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component of antiretroviral therapy for HIV-1.[4] However, its use is linked to significant incidences of skin rash and severe hepatotoxicity.[2][5] The underlying mechanism for this toxicity is believed to involve the metabolic bioactivation of NVP into reactive metabolites that can covalently bind to cellular macromolecules, such as proteins, leading to cellular stress and immune-mediated adverse reactions.[1][6]
The primary metabolic pathway for NVP involves oxidation by hepatic CYP enzymes to form several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine (12-OH-NVP).[4][7] While hydroxylation is typically a detoxification step, a key bioactivation pathway involves the CYP-mediated oxidation of the 4-methyl group on the aromatic nucleus of nevirapine. This leads to the formation of a highly electrophilic quinone methide intermediate.[1][3][8] This reactive metabolite is considered a principal contributor to NVP-induced liver injury.[2][3][9]
The Central Role of CYP Isoforms in Quinone Methide Formation
Multiple cytochrome P450 enzymes are involved in the metabolism of nevirapine, but specific isoforms are primarily responsible for the formation of the precursors to and the quinone methide itself.
-
Primary Pathway: The formation of the nevirapine quinone methide is a result of CYP-catalyzed dehydrogenation of the aromatic nucleus containing the 4-methyl group.[1]
-
CYP3A4: This is the principal enzyme implicated in the formation of the quinone methide intermediate.[1][3][9] Studies using heterologously expressed recombinant human CYP3A4 have demonstrated its capacity to catalyze this bioactivation step.[1] Incubation of nevirapine with human CYP3A4 leads to covalent binding, indicative of reactive metabolite formation.[3][9]
-
Other Contributing Isoforms: While CYP3A4 is primary, other isoforms like CYP2D6, CYP2C19, and CYP2A6 have been shown to contribute to a lesser extent to the formation of the glutathione (GSH) conjugate of the quinone methide.[1]
-
Role in Hydroxylation: It is also important to note the role of CYPs in forming the major hydroxylated metabolites. CYP3A4 is primarily responsible for forming 2-OH-NVP and 12-OH-NVP, while CYP2B6 exclusively forms 3-OH-NVP.[7][10][11] Both CYP3A4 and CYP2B6 can contribute to the formation of 8-OH-NVP.[7]
The metabolic pathway is illustrated in the diagram below.
Caption: Metabolic activation of Nevirapine to a reactive quinone methide.
Quantitative Data: Enzyme Kinetics and Inhibition
The formation of the this compound not only poses a risk for toxicity but also acts as a mechanism-based inactivator of the primary metabolizing enzyme, CYP3A4.[1] This time- and concentration-dependent inactivation can have significant implications for drug-drug interactions.[8][12]
| Parameter | Enzyme | Value | Description |
| KI | CYP3A4 | 31 µM[1][8] | Concentration of nevirapine that gives half the maximal rate of inactivation. |
| kinact | CYP3A4 | 0.029 min-1[1][8] | The maximal rate of enzyme inactivation at a saturating concentration of the inactivator. |
| KI (recombinant) | CYP3A4 | 168 µM[12] | Inactivation constant determined using recombinant CYP3A4. |
| kinact (recombinant) | CYP3A4 | 0.148 min-1[12] | Maximal inactivation rate determined using recombinant CYP3A4. |
| IC50 (0 min preincubation) | CYP3A4 | 23.9 ± 2.0 µM[12] | Concentration causing 50% inhibition of CYP3A4 activity (midazolam hydroxylation) without preincubation. |
| IC50 (30 min preincubation) | CYP3A4 | 11.3 ± 1.9 µM[12] | Concentration causing 50% inhibition of CYP3A4 activity after 30 min preincubation, showing time-dependency. |
Experimental Protocols
The study of nevirapine bioactivation relies on a combination of in vitro techniques using human liver microsomes (HLMs), recombinant CYP enzymes, and advanced analytical methods.
This protocol is designed to detect and identify reactive electrophilic metabolites by trapping them with a nucleophile, typically glutathione (GSH).
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing:
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.[13]
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile (1:1 or 2:1 volume ratio).[13]
-
Sample Preparation: Centrifuge the terminated reaction mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.[13]
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][14] The LC-MS/MS is used to detect the mass of the parent drug plus the mass of glutathione, confirming the formation of a GSH-conjugate of the reactive metabolite.
This assay determines if a compound is a time-dependent inhibitor of a CYP enzyme.
-
Prepare Two Sets of Incubations:
-
Set 1 (0-minute pre-incubation): Contains nevirapine (various concentrations), the NADPH-regenerating system, and human liver microsomes (or recombinant CYP3A4).
-
Set 2 (30-minute pre-incubation): Contains nevirapine and microsomes, pre-incubated for 30 minutes at 37°C before the addition of the NADPH-regenerating system.[12]
-
-
Initiate Probe Substrate Metabolism: After the respective pre-incubation times, add a CYP3A4-specific probe substrate (e.g., midazolam or testosterone) to all tubes and incubate for a short period (e.g., 5-10 minutes).
-
Terminate and Process: Terminate the reactions with a quenching solvent, centrifuge, and collect the supernatant as described in the trapping protocol.
-
Analyze and Calculate: Analyze the samples by LC-MS/MS to quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxy-midazolam).[12] Calculate the IC50 value for each set. A significant decrease in the IC50 value after pre-incubation (an "IC50 shift") indicates mechanism-based inactivation.
The general workflow for these in vitro experiments is depicted below.
Caption: General workflow for in vitro nevirapine metabolism studies.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying nevirapine and its primary metabolites from plasma or microsomal incubations.[14][15][16] A typical setup involves a C18 column with a gradient or isocratic mobile phase (e.g., acetonitrile and a buffer) and UV detection around 220-260 nm.[15][16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and specific detection of nevirapine metabolites, especially for identifying reactive metabolite adducts like GSH conjugates.[14][17][18] The method uses multiple reaction monitoring (MRM) to selectively detect the parent ion and a specific fragment ion for each analyte, providing high specificity and quantification at low concentrations.[18]
Conclusion and Implications for Drug Development
The bioactivation of nevirapine to a quinone methide, primarily by CYP3A4, is a critical event in its potential to cause hepatotoxicity. This reactive intermediate can lead to the formation of protein adducts and cause mechanism-based inactivation of CYP3A4, creating a risk for both direct toxicity and drug-drug interactions.
For drug development professionals, understanding this pathway is essential.
-
Screening: Early-stage screening of new drug candidates should include assays to detect the potential for quinone methide formation and mechanism-based CYP inactivation.
-
Structural Modification: Medicinal chemistry efforts can focus on designing analogues that block or reduce metabolism at the 4-methyl position, potentially mitigating toxicity. For instance, replacing the methyl hydrogens with deuterium has been explored to alter this metabolic pathway.[2]
-
Risk Assessment: A thorough characterization of the CYP isoforms involved in a drug's metabolism and bioactivation is fundamental for predicting and managing potential adverse reactions and drug interactions in the clinical setting.
References
- 1. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. ClinPGx [clinpgx.org]
- 5. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Studies: Inhibition of Nevirapine Metabolism by Nortriptyline in Hepatic Microsomes [bio-protocol.org]
- 14. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting [scielo.org.za]
- 16. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. : Oriental Journal of Chemistry [orientjchem.org]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Covalent Binding of Nevirapine Quinone Methide to Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the treatment of HIV-1 infections. However, its clinical use is hampered by a significant risk of severe hepatotoxicity.[1][2] Growing evidence indicates that this liver injury is not caused by the parent drug itself, but by a reactive metabolite formed during its biotransformation in the liver.[3][4] This guide provides a detailed examination of the metabolic activation of nevirapine to a quinone methide intermediate, its subsequent covalent binding to hepatic proteins, and the experimental methodologies used to investigate these processes. The central hypothesis is that the formation of this electrophilic quinone methide is a key initiating event in nevirapine-induced hepatotoxicity.[3][5]
Metabolic Bioactivation of Nevirapine
The hepatotoxicity of nevirapine is intrinsically linked to its metabolism by the cytochrome P450 (CYP) enzyme system within hepatocytes.[6] The primary pathway implicated in the formation of a reactive metabolite involves the oxidation of the 12-methyl group on the nevirapine molecule.[1][7]
This process, primarily catalyzed by CYP3A4 and to a lesser extent by other isoforms like CYP2D6, generates a transient, highly electrophilic quinone methide .[3][8] This intermediate is not a stable end-product but a reactive species poised to react with cellular nucleophiles. Evidence strongly suggests that this quinone methide is the primary species responsible for the covalent binding observed in the liver, as opposed to other potential reactive intermediates like epoxides or metabolites from the 12-hydroxy-nevirapine pathway, which is more associated with skin rash.[1][5][9]
The bioactivation sequence involves an initial P450-catalyzed dehydrogenation to form the electrophilic quinone methide intermediate.[3] This reactive species can then be detoxified through conjugation with glutathione (GSH) or it can covalently bind to cellular macromolecules, such as proteins.[3][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to nevirapine's metabolic activation and associated toxicity.
Table 1: Enzyme Kinetics and Inhibition
| Parameter | Enzyme | Value | Reference(s) |
|---|---|---|---|
| KI (Inactivation constant) | Human CYP3A4 | 31 µM | [3][8] |
| kinact (Maximal inactivation rate) | Human CYP3A4 | 0.029 min-1 | [3][8] |
| IC50 (HIV Reverse Transcriptase) | Nevirapine | 0.540 µM | [7][8] |
| IC50 (HIV Reverse Transcriptase) | 12-d3-Nevirapine | 0.910 µM |[7][8] |
This data highlights the quinone methide as a mechanism-based inactivator of CYP3A4, the primary enzyme responsible for its formation.
Table 2: Incidence of Nevirapine-Induced Hepatotoxicity
| Patient Population | Nevirapine Course | Grade 1-2 Hepatotoxicity | Grade 3-4 Hepatotoxicity | Reference(s) |
|---|---|---|---|---|
| General Patients | Standard Therapy | 4% - 20% (ALT >5x ULN) | 1% - 5% (Symptomatic) | [11] |
| Non-HIV-infected | Long-course (≥5 days) | 5.30% | 13.25% | [12] |
| HIV-infected Pregnant Women | Long-course (≥5 days) | 7.04% | 4.39% |[12] |
These figures underscore the clinical significance of nevirapine hepatotoxicity, particularly with longer durations of therapy.
Experimental Protocols & Methodologies
The elucidation of the role of nevirapine quinone methide in hepatotoxicity has relied on a combination of in vitro and in vivo experimental models.
-
Protocol: Incubations with Microsomes or Supersomes
-
Preparation: Human liver microsomes (HLMs) or recombinant human CYP enzymes (Supersomes, e.g., CYP3A4) are prepared in a phosphate buffer.[1][8]
-
Incubation: Nevirapine (at varying concentrations) is added to the microsomal/supersomal suspension.
-
Initiation: The reaction is initiated by the addition of an NADPH-regenerating system to fuel the CYP450 enzymes.[3]
-
Trapping (Optional): Reduced glutathione (GSH) is often included to "trap" the reactive quinone methide, forming a stable NVP-GSH conjugate.[3][8]
-
Analysis: The incubation mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify metabolites, including the NVP-GSH conjugate.[3] Covalent binding to microsomal proteins is assessed by immunoblotting.[1]
-
-
Protocol: Immunoblotting for Protein Adducts
-
Sample Preparation: Proteins from microsomal incubations or liver homogenates from NVP-treated animals are denatured and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Probing: The membrane is incubated with a primary antibody specifically raised against nevirapine (anti-NVP antiserum). This antibody recognizes the NVP moiety that is covalently attached to proteins.[1]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
Visualization: A chemiluminescent substrate is added, which produces light in the presence of the enzyme, allowing for the visualization of protein bands that have been covalently modified by nevirapine. The major adducted protein typically appears at a mass of approximately 55 kDa.[5][13]
-
-
Protocol: Mass Spectrometry for Adduct Identification
-
Protein Isolation: Proteins of interest (e.g., Human Serum Albumin, Hemoglobin, or specific microsomal bands) are isolated after incubation with nevirapine or a surrogate electrophile.[14][15]
-
Digestion: The isolated proteins are enzymatically digested into smaller peptides using an enzyme like trypsin.[15]
-
Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry (e.g., LC-ESI-MS/MS or MALDI-TOF-TOF-MS).[14][16]
-
Identification: By comparing the mass spectra of digests from modified and unmodified proteins, peptides with a mass shift corresponding to the addition of nevirapine can be identified. Tandem mass spectrometry (MS/MS) is then used to fragment these modified peptides, allowing for the precise identification of the specific amino acid residue (e.g., cysteine, lysine, tryptophan) that has been adducted.[14][15][16]
-
-
Protocol: Animal Treatment and Analysis
-
Animal Models: Female Brown Norway rats or C57BL/6 mice are commonly used.[1]
-
Dosing: Animals are treated with nevirapine (e.g., 150 mg/kg/day) for a specified period (e.g., 8 days).[1]
-
Sample Collection: At the end of the treatment period, liver tissue and blood are collected.
-
Analysis:
-
Covalent Binding: Liver tissue is homogenized, and proteins are analyzed for covalent binding via immunoblotting as described above.[1]
-
Hepatotoxicity: Blood plasma is analyzed for markers of liver injury, such as elevated alanine transaminase (ALT) levels.[1][13]
-
Histology: Liver tissue is fixed, sectioned, and stained (e.g., with H&E) to examine for signs of necrosis or inflammation.[1]
-
-
Pathophysiological Consequences and Signaling
The covalent binding of the this compound to hepatocyte proteins is considered a critical initiating event for the subsequent liver injury.[1] While direct cytotoxicity from the disruption of protein function may play a role, the prevailing mechanism for nevirapine hepatotoxicity is believed to be immunoallergic.[2][11][17]
The proposed sequence of events is as follows:
-
Haptenation: The this compound acts as a hapten, covalently modifying cellular proteins. These modified proteins are now recognized as "non-self" by the immune system.
-
Immune Activation: Antigen-presenting cells (APCs) process and present these neoantigens to T-lymphocytes, triggering an adaptive immune response.
-
Inflammatory Cascade: The activated immune cells release pro-inflammatory cytokines, leading to the recruitment of other immune cells to the liver.
-
Hepatocellular Damage: The resulting inflammatory infiltrate and cytotoxic T-cell activity lead to hepatocyte apoptosis and necrosis, manifesting as clinically apparent liver injury.[2][17]
Covalent binding is therefore thought to be a necessary, but not always sufficient, step for inducing liver injury, which requires a subsequent, and likely patient-specific, immune response.[1]
Conclusion and Implications
The bioactivation of nevirapine to a reactive quinone methide and its subsequent covalent binding to hepatocyte proteins are strongly implicated as the molecular initiating events in nevirapine-induced liver injury.[1][5][13] The data compellingly show that this pathway, mediated primarily by CYP3A4, leads to the formation of protein adducts that can trigger a destructive, immune-mediated response.
For drug development professionals, these findings highlight the critical importance of assessing metabolic activation pathways early in the discovery process. Strategies to mitigate this risk could include designing analogues that block or attenuate metabolism at the 12-methyl position, such as through deuteration, although this approach may have other unforeseen consequences.[7][8] For researchers and clinicians, understanding this mechanism provides a rationale for monitoring patients for signs of liver injury and underscores the potential for developing biomarkers, such as circulating protein adducts, to identify individuals at higher risk.
References
- 1. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. researchgate.net [researchgate.net]
- 11. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hepatotoxicity Associated with Long-versus Short-Course HIV-Prophylactic Nevirapine Use: A Systematic Review and Meta-Analysis from the Research on Adverse Drug events And Reports (RADAR) Project - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. itqb.unl.pt [itqb.unl.pt]
- 15. PROTEIN ADDUCTS AS PROSPECTIVE BIOMARKERS OF NEVIRAPINE TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein adducts as prospective biomarkers of nevirapine toxicity [pubmed.ncbi.nlm.nih.gov]
- 17. thescipub.com [thescipub.com]
Structural Characterization of Nevirapine Quinone Methide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevirapine, a non-nucleoside reverse transcriptase inhibitor, is associated with idiosyncratic hepatotoxicity, which is strongly linked to its metabolic activation into a reactive quinone methide intermediate. This electrophilic species readily forms covalent adducts with cellular nucleophiles, particularly proteins, and its formation is considered a critical step in initiating liver injury. Due to its inherent instability, the direct structural characterization of the Nevirapine quinone methide is challenging. Consequently, its structural elucidation relies heavily on the synthesis and analysis of stable surrogate electrophiles and the trapping and characterization of its adducts with nucleophiles such as glutathione. This technical guide provides a comprehensive overview of the structural characterization of the this compound, focusing on the analytical techniques and experimental protocols employed to identify and quantify its adducts.
Metabolic Bioactivation of Nevirapine to Quinone Methide
Nevirapine undergoes bioactivation primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved. The metabolic pathway leading to the formation of the reactive quinone methide involves the oxidation of the 4-methyl group on the pyridino ring of Nevirapine. This process is believed to proceed through a P450-generated free radical intermediate, which then loses a hydrogen atom to form the electrophilic quinone methide.[1] This reactive intermediate is a key contributor to the covalent binding of Nevirapine to hepatic proteins.[1][2]
The detoxification of the this compound can occur through conjugation with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate can be further metabolized to mercapturic acid derivatives, which are then excreted.
Structural Characterization Techniques and Data
Direct characterization of the transient this compound is not feasible. Therefore, its structure is inferred from the detailed analysis of its stable adducts formed with trapping agents like glutathione and N-acetylcysteine (NAC).
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for detecting and identifying this compound adducts in biological matrices. Electrospray ionization (ESI) in positive ion mode is typically employed.
Table 1: Mass Spectrometric Data for Nevirapine-Thiol Adducts
| Adduct | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Nevirapine-Glutathione | 572.2 | 443.1, 266.1 | [3] |
| Nevirapine-N-acetylcysteine | 428.1 | 266.1, 299.1 | [1] |
Note: The fragmentation patterns typically involve the loss of the glutamyl moiety from the glutathione conjugate and the loss of the N-acetylcysteine moiety, leading to a common fragment ion corresponding to the protonated Nevirapine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural elucidation of the isolated adducts. Due to the challenges in obtaining sufficient quantities of metabolites from in vivo sources, studies often rely on adducts generated in vitro or through chemical synthesis using surrogate electrophiles like 12-mesyloxy-nevirapine.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Nevirapine-Mercapturate (NVP-M2) in CD₃OD
| Proton | Chemical Shift (ppm) |
| H-2 | 7.98 |
| H-3 | 7.18 |
| H-7 | 8.35 |
| H-8 | 7.25 |
| H-10 | 7.05 |
| H-12 (CH₂) | 4.25 |
| Cyclopropyl-H | 0.4-1.2 |
| NAC-αCH | 4.55 |
| NAC-βCH₂ | 3.15, 2.95 |
| NAC-COCH₃ | 2.01 |
Data extrapolated from published spectra and assignments for the major mercapturate adduct formed from the quinone methide.
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to generate the this compound and trap it with glutathione.
Materials:
-
Human liver microsomes (HLM)
-
Nevirapine
-
Glutathione (GSH)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a stock solution of Nevirapine in methanol or DMSO.
-
In a microcentrifuge tube, combine HLM (final concentration 0.5-1.0 mg/mL), Nevirapine (final concentration 10-50 µM), and GSH (final concentration 1-5 mM) in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Synthesis of 12-mesyloxy-nevirapine (Surrogate Electrophile)
Due to the instability of the quinone methide, a more stable surrogate electrophile, 12-mesyloxy-nevirapine, is often synthesized to study adduct formation.
Materials:
-
12-hydroxy-nevirapine
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 12-hydroxy-nevirapine in anhydrous DCM and cool to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add methanesulfonyl chloride dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 12-mesyloxy-nevirapine.
Conclusion
The structural characterization of the this compound is a multifaceted process that circumvents the challenges of its inherent reactivity. By employing a combination of in vitro metabolic generation, trapping with nucleophiles, and the use of stable synthetic surrogates, a comprehensive structural understanding of its adducts has been achieved. The data overwhelmingly points to the formation of a thioether linkage at the exocyclic methylene (C-12) position of the Nevirapine core. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the bioactivation of Nevirapine and other compounds with similar structural motifs, ultimately contributing to the development of safer therapeutic agents.
References
The Discovery of Nevirapine Quinone Methide: A Reactive Intermediate in Drug Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1, has been associated with significant instances of hepatotoxicity and skin rash. The underlying mechanisms of these adverse drug reactions are complex, but a growing body of evidence points to the metabolic activation of Nevirapine into a reactive intermediate. This technical guide delves into the pivotal discovery and characterization of Nevirapine quinone methide, a highly reactive species implicated in the covalent binding to cellular macromolecules and subsequent toxicity. We will explore the enzymatic pathways leading to its formation, the experimental evidence for its existence, and the methodologies employed to trap and identify this transient intermediate.
Introduction
The idiosyncratic nature of Nevirapine-induced toxicity has long suggested the involvement of reactive metabolites. While several oxidative metabolites of Nevirapine are known, the formation of an electrophilic intermediate capable of adducting with cellular nucleophiles has been a key area of investigation. This guide focuses on the compelling evidence that identifies a quinone methide, generated through the oxidation of the 4-methyl group of Nevirapine, as a primary culprit in the bioactivation pathway leading to potential toxicity. Understanding the formation and reactivity of this intermediate is crucial for the development of safer antiretroviral therapies.
Bioactivation Pathway of Nevirapine to Quinone Methide
The metabolic activation of Nevirapine to its quinone methide intermediate is primarily a cytochrome P450-mediated process. The proposed pathway involves the following key steps:
-
Oxidation of the 4-methyl group: Cytochrome P450 enzymes, predominantly CYP3A4, catalyze the initial oxidation of the methyl group on the pyridine ring of Nevirapine.[1]
-
Formation of a benzylic radical: This oxidation proceeds via the formation of a benzylic free radical intermediate.
-
Loss of a hydrogen atom: The radical can then lose a hydrogen atom to form the electrophilic quinone methide.[2]
This reactive intermediate is highly susceptible to nucleophilic attack, leading to the formation of covalent adducts with cellular macromolecules such as proteins and glutathione (GSH).[1][3]
Figure 1: Proposed bioactivation pathway of Nevirapine to a reactive quinone methide intermediate.
Experimental Evidence and Methodologies
The transient and highly reactive nature of the this compound makes its direct detection challenging. Therefore, its existence has been primarily inferred through trapping experiments and the characterization of its stable adducts.
Trapping with Glutathione (GSH)
A key piece of evidence for the formation of the quinone methide is its trapping with the nucleophile glutathione (GSH).
Experimental Protocol: In Vitro Trapping in Human Liver Microsomes
-
Incubation Mixture: Incubations were performed containing Nevirapine, human liver microsomes (HLMs), an NADPH-generating system (to support CYP450 activity), and glutathione (GSH) as a trapping agent.[1]
-
Reaction Conditions: The mixture is typically incubated at 37°C.
-
Analysis: The formation of the Nevirapine-GSH conjugate is monitored and characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The detection of a conjugate with a mass corresponding to the addition of GSH to Nevirapine provides strong evidence for the formation of an electrophilic intermediate.[1]
Figure 2: Experimental workflow for trapping the this compound with glutathione.
Isotope Effect Studies
Further evidence comes from studies using a deuterated analog of Nevirapine where the hydrogens on the methyl group are replaced with deuterium (d3-Nevirapine).
-
Observation: A significant decrease in the formation of covalent binding and the GSH conjugate is observed with d3-Nevirapine compared to the parent compound.[4][5]
-
Interpretation: This kinetic isotope effect indicates that the cleavage of a C-H bond at the methyl group is a rate-determining step in the formation of the reactive intermediate, which is consistent with the quinone methide hypothesis.
Inactivation of CYP3A4
The reactive quinone methide intermediate has been shown to be a mechanism-based inactivator of CYP3A4.[1]
Experimental Protocol: CYP3A4 Inactivation Assay
-
Pre-incubation: Recombinant human CYP3A4 is pre-incubated with Nevirapine in the presence of an NADPH-generating system for various time points.
-
Activity Measurement: The residual activity of CYP3A4 is then measured using a probe substrate (e.g., testosterone or midazolam).
-
Data Analysis: The inactivation parameters, K_I (concentration required for half-maximal inactivation) and k_inact (maximal rate of inactivation), are determined by plotting the observed inactivation rate constant against the concentration of Nevirapine.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the metabolic activation of Nevirapine.
Table 1: Inactivation Parameters of CYP3A4 by this compound [1]
| Parameter | Value |
| K_I | 31 µM |
| k_inact | 0.029 min⁻¹ |
Table 2: Relative Covalent Binding of Nevirapine and its Analogs [4][5]
| Compound | Relative Covalent Binding |
| Nevirapine | High |
| d3-Nevirapine | Markedly Decreased |
| 12-hydroxy-Nevirapine | Much Less than Nevirapine |
Implications for Drug Development
The discovery of the this compound as a key reactive intermediate has significant implications for drug development:
-
Structure-Toxicity Relationships: It highlights the importance of the 4-methyl group in the bioactivation of Nevirapine. Modifying this position could lead to the design of safer analogs.
-
Predictive Toxicology: Understanding the enzymatic pathways involved allows for the development of in vitro screening assays to predict the potential for bioactivation of new drug candidates.
-
Clinical Monitoring: While not yet standard practice, monitoring for the formation of Nevirapine-GSH conjugates in patients could potentially serve as a biomarker for the risk of developing adverse reactions.
Conclusion
The identification of this compound as a reactive intermediate represents a significant advancement in our understanding of the mechanisms underlying Nevirapine-induced toxicity. The evidence, gathered from trapping experiments, isotope effect studies, and enzyme inactivation assays, strongly supports its role in the covalent modification of cellular macromolecules. This knowledge is instrumental for the rational design of safer antiretroviral drugs and for the development of improved strategies for predicting and mitigating adverse drug reactions. Further research into the specific protein targets of the quinone methide and the downstream immunological events will continue to be a critical area of investigation.
References
- 1. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Nevirapine Quinone Methide in Idiosyncratic Drug Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a valuable component of antiretroviral therapy. However, its use is associated with a significant risk of idiosyncratic drug reactions (IDRs), primarily manifesting as skin rash and hepatotoxicity.[1][2] A substantial body of evidence points to the bioactivation of nevirapine into a reactive quinone methide intermediate as a key initiating event in the pathogenesis of these adverse reactions.[1][3] This technical guide provides an in-depth analysis of the role of nevirapine quinone methide in IDRs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the critical molecular pathways involved.
Introduction to Nevirapine-Induced Idiosyncratic Drug Reactions
Idiosyncratic drug reactions to nevirapine are a significant clinical concern, with skin rashes occurring in approximately 9% of patients and hepatotoxicity in about 6%.[1] These reactions are unpredictable and not directly related to the pharmacological action of the drug. The leading hypothesis for the mechanism of these IDRs involves the metabolic activation of nevirapine to a chemically reactive metabolite that can covalently bind to cellular macromolecules, acting as a hapten and initiating an immune response.[4]
Metabolic Bioactivation of Nevirapine to a Quinone Methide
The primary route of nevirapine metabolism involves oxidation by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and to a lesser extent, CYP2B6.[5][6] This process can lead to the formation of several hydroxylated metabolites. A critical bioactivation pathway involves the oxidation of the methyl group on the pyridinone ring, leading to the formation of a highly reactive quinone methide intermediate.[1][3][5] This electrophilic metabolite can readily react with cellular nucleophiles, such as proteins and peptides.[5]
The formation of the quinone methide is considered a pivotal step in initiating nevirapine-associated hepatotoxicity.[3] In contrast, the development of skin rash is more closely linked to the formation of the 12-hydroxy metabolite of nevirapine, which can be further metabolized in the skin to a reactive species, likely a sulfate conjugate that can also lead to the formation of a quinone methide.[2][7][8]
Quantitative Data on Nevirapine Metabolism and Toxicity
The following tables summarize key quantitative data related to nevirapine metabolism, its interaction with CYP enzymes, and its effects in experimental models.
| Parameter | Value | Species/System | Reference |
| CYP3A4 Inactivation Kinetics by this compound | |||
| KI (inactivation constant) | 31 µM | Human Liver Microsomes | [3] |
| kinact (maximal rate of inactivation) | 0.029 min-1 | Human Liver Microsomes | [3] |
| HIV Reverse Transcriptase Inhibition | |||
| Nevirapine IC50 | 0.540 µM | In vitro | [2][3] |
| 12-hydroxy-nevirapine IC50 | 26.5 µM | In vitro | [2][3] |
| Animal Model Data (Brown Norway Rats) | |||
| Onset of red ears | Day 7-10 | Female | [9] |
| Onset of skin rash | ~ Day 21 | Female | [5][9] |
| Animal Model Data (Mice) | |||
| ALT increase in Cbl-b–/– mice | >200 U/L | Male | [1][10] |
Experimental Protocols
Detailed methodologies are crucial for the investigation of nevirapine-induced IDRs. Below are outlines of key experimental protocols.
In Vitro Covalent Binding Studies
Objective: To determine the extent of covalent binding of nevirapine's reactive metabolite to proteins in a controlled in vitro system.
Materials:
-
Radiolabeled ([14C] or [3H]) nevirapine
-
Human liver microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP3A4)
-
NADPH regenerating system
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Prepare incubation mixtures containing HLMs or recombinant CYP enzymes, the NADPH regenerating system, and radiolabeled nevirapine in a suitable buffer.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Wash the protein pellet repeatedly with a suitable solvent (e.g., methanol) to remove any non-covalently bound radioactivity.
-
Solubilize the final protein pellet.
-
Quantify the radioactivity in the solubilized protein pellet using liquid scintillation counting.
-
Determine the protein concentration of the pellet to express covalent binding as pmol equivalents of nevirapine bound per mg of protein.
Western Blot Analysis of Nevirapine-Protein Adducts
Objective: To visualize the formation of covalent adducts between nevirapine and specific proteins.
Materials:
-
Proteins from in vitro incubations or in vivo samples
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for nevirapine-adducted proteins
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Separate proteins from the experimental samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-nevirapine antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.
Lymphocyte Toxicity Assay (LTA)
Objective: To assess the cytotoxicity of nevirapine and its metabolites to peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly isolated human PBMCs
-
Nevirapine and its metabolites (e.g., 12-hydroxy-nevirapine)
-
Microsomal activating system (e.g., murine liver microsomes and NADPH)
-
Cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO)
-
Plate reader
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate.
-
Prepare drug solutions of nevirapine and its metabolites at various concentrations.
-
Add the drug solutions to the PBMCs, with and without the microsomal activating system.
-
Incubate the plates at 37°C in a CO2 incubator for a specified period (e.g., 24-48 hours).
-
Add MTT reagent to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Brown Norway Rat Model of Nevirapine-Induced Skin Rash
Objective: To study the pathogenesis of nevirapine-induced skin rash in an in vivo model.
Materials:
-
Female Brown Norway rats
-
Nevirapine
-
Vehicle for drug administration (e.g., corn oil)
-
Biopsy tools
-
Formalin and paraffin for tissue processing
-
Antibodies for immunohistochemistry (e.g., anti-CD4, anti-CD8, anti-macrophage)
Protocol:
-
Administer nevirapine or vehicle to female Brown Norway rats daily by oral gavage.
-
Monitor the animals daily for clinical signs of skin rash, such as erythema of the ears and the appearance of skin lesions.
-
At specified time points (e.g., day 7, 14, 21), euthanize a subset of animals and collect skin and lymph node samples.
-
Fix the tissue samples in formalin and embed them in paraffin.
-
Perform histological analysis (e.g., H&E staining) to assess the inflammatory infiltrate.
-
Conduct immunohistochemistry using specific antibodies to characterize the immune cell populations (e.g., CD4+ T cells, CD8+ T cells, macrophages) within the skin lesions.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows involved in nevirapine-induced idiosyncratic drug reactions.
Nevirapine Bioactivation and Hapten Formation
Caption: Metabolic activation of nevirapine to a reactive quinone methide and subsequent hapten formation.
MHC Class II Antigen Presentation of Nevirapine-Protein Adducts
Caption: MHC class II presentation of haptenated peptides to CD4+ T-cells.
Experimental Workflow for Investigating Nevirapine-Induced Skin Rash in Rats
Caption: Workflow for the Brown Norway rat model of nevirapine-induced skin rash.
Conclusion
The formation of a reactive quinone methide metabolite is a critical event in the pathogenesis of nevirapine-induced idiosyncratic drug reactions. This electrophilic species can covalently modify cellular proteins, leading to the formation of haptens that trigger an immune response, particularly involving CD4+ T-cells. The in vitro and in vivo models described in this guide provide valuable tools for further elucidating the complex mechanisms underlying these adverse reactions and for developing strategies to mitigate their risk in the drug development process. A thorough understanding of the metabolic bioactivation pathways and the subsequent immunological events is paramount for the design of safer therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. immunology.org [immunology.org]
- 4. Delayed drug hypersensitivity: models of T-cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the sequence of events involved in nevirapine-induced skin rash in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Demonstration of the metabolic pathway responsible for nevirapine-induced skin rash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a potential animal model of an idiosyncratic drug reaction: nevirapine-induced skin rash in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Mass Spectrometry Analysis of Nevirapine Quinone Methide Adducts
Audience: Researchers, scientists, and drug development professionals.
Introduction Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy.[1] Despite its efficacy, NVP is associated with severe idiosyncratic adverse reactions, including hepatotoxicity and skin rashes.[2] These toxicities are believed to be initiated by the metabolic bioactivation of NVP into reactive electrophiles that can covalently bind to cellular macromolecules like proteins and DNA, forming adducts.[2][3]
One key bioactivation pathway involves the oxidation of NVP to 12-hydroxy-NVP, which is then converted to a highly reactive Nevirapine quinone methide (NVP-QM).[1][3] This electrophilic intermediate can react with nucleophilic residues on proteins, leading to the formation of NVP-protein adducts.[3] The detection and quantification of these adducts by mass spectrometry serve as crucial biomarkers for assessing NVP bioactivation, providing insights into the molecular mechanisms of its toxicity.[2][3] This application note provides detailed protocols for the analysis of NVP quinone methide adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Bioactivation Pathway of Nevirapine to Quinone Methide
The metabolic conversion of Nevirapine to its reactive quinone methide intermediate is a multi-step process primarily occurring in the liver. This pathway is considered a key step in the formation of covalent adducts linked to NVP toxicity.[3][4]
Caption: Bioactivation of Nevirapine to a reactive quinone methide intermediate.
Experimental Protocols
A robust method for analyzing NVP adducts involves the use of LC-MS/MS. The following protocols outline the steps for sample preparation from biological matrices and subsequent instrumental analysis.
Protocol 1: Sample Preparation of Protein Adducts from Human Plasma/Blood
This protocol is adapted from methods used to analyze NVP adducts with hemoglobin in patient samples.[2]
-
Sample Collection: Collect whole blood samples from patients undergoing Nevirapine therapy in tubes containing an anticoagulant (e.g., EDTA).
-
Hemoglobin Isolation:
-
Centrifuge the whole blood to separate plasma and red blood cells (RBCs).
-
Wash the RBC pellet multiple times with cold phosphate-buffered saline (PBS).
-
Lyse the RBCs with cold deionized water to release hemoglobin.
-
Centrifuge at high speed (e.g., 10,000 x g) to pellet cell debris and collect the supernatant containing hemoglobin (hemolysate).
-
-
Protein Precipitation (for plasma): For analysis of plasma proteins like albumin, precipitate proteins by adding cold acetonitrile to the plasma sample.[5] Vortex and centrifuge to pellet the proteins.
-
Enzymatic Digestion:
-
To the isolated protein solution (e.g., hemolysate), add a denaturing agent if necessary.
-
Perform enzymatic hydrolysis using a protease such as pronase E or trypsin to break down the protein into smaller peptides.[6] This step is crucial for releasing the modified amino acid or small peptide adducts.
-
Incubate the mixture under optimal conditions for the enzyme (e.g., 37°C overnight).
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the digested sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove salts and hydrophilic impurities.
-
Elute the NVP-peptide adducts with a high-organic solvent mixture (e.g., acetonitrile or methanol).
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial LC mobile phase for injection into the LC-MS/MS system.[7]
Protocol 2: LC-MS/MS Analysis of NVP Adducts
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of NVP adducts.[6][8]
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[6]
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 150 mm × 2 mm, 3 µm particle size)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 200–500 µL/min[6][9] |
| Gradient Elution | Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 70-95%) over 20-30 minutes.[6][10] |
| Injection Volume | 10–20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for identification. |
| Key MRM Transition | For parent NVP: m/z 267 -> 226[8] (Adduct transitions must be determined empirically) |
| Source Temperature | 350–500°C |
| Ion Spray Voltage | +4.5 to +5.5 kV[6] |
Experimental and Analytical Workflow
The overall process from sample acquisition to data analysis is a multi-step workflow requiring careful execution to ensure accurate and reproducible results.
Caption: Workflow for the analysis of NVP-protein adducts.
Data Presentation
Quantitative analysis is critical for establishing a link between NVP bioactivation and clinical toxicity. The data should be presented clearly to allow for comparison across studies and patient cohorts.
Table 2: Example Quantitative Data of NVP-Hemoglobin Adducts in HIV Patients
This table summarizes findings from a study that quantified NVP adducts on the N-terminal valine of hemoglobin.[2]
| Patient Cohort | Number of Samples | Adducts Detected | Mean Adduct Level (fmol/g of hemoglobin) |
| HIV Patients on NVP Therapy | 13 | 12/13 | 2.58 ± 0.8 |
Table 3: Identified Amino Acid Residues Modified by NVP Quinone Methide
Studies using in vitro models with a reactive NVP surrogate (12-mesyloxy-NVP) have identified several amino acid residues on proteins like Human Serum Albumin (HSA), Hemoglobin (Hb), and Histones that are targets for adduction.[3][6]
| Protein | Modified Amino Acid Residues |
| HSA | Cysteine, Lysine, Tryptophan, Histidine[6] |
| Hb | Cysteine, Tryptophan, Serine, N-terminal Valine[6] |
| Histones | Lysine (H2BK47, H4K32), Histidine (H2BH110, H4H76), Serine (H2BS33)[3] |
Conclusion
The mass spectrometry-based analysis of this compound adducts is a powerful tool for investigating the mechanisms of NVP-induced toxicity. The protocols described provide a framework for the reliable detection and quantification of these critical biomarkers in biological samples. The identification of specific protein adducts confirms the bioactivation of Nevirapine in humans and offers potential endpoints for monitoring patient risk and developing safer therapeutic strategies.[2][4]
References
- 1. DSpace [repositori.upf.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTEIN ADDUCTS AS PROSPECTIVE BIOMARKERS OF NEVIRAPINE TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicines4all.vcu.edu [medicines4all.vcu.edu]
Application Notes and Protocols for In Vitro Modeling of Nevirapine Quinone Methide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and utilizing in vitro models for studying the formation and reactivity of Nevirapine (NVP) quinone methide, a critical reactive metabolite implicated in the drug's hepatotoxicity. The following sections detail the underlying metabolic pathways, experimental protocols for key assays, and quantitative data derived from relevant studies.
Introduction to Nevirapine Bioactivation
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2B6.[1] One of the key bioactivation pathways involves the oxidation of the methyl group on the pyridinone ring, leading to the formation of a highly reactive quinone methide intermediate.[2][3] This electrophilic metabolite can covalently bind to cellular macromolecules, such as proteins, which is believed to be a crucial initiating event in NVP-induced liver injury.[2][3][4] Understanding the mechanisms of NVP quinone methide formation and its subsequent cellular interactions is paramount for predicting and mitigating potential drug-induced toxicities.
Metabolic Pathway of Nevirapine to Quinone Methide
The metabolic activation of Nevirapine to its quinone methide is a multi-step process primarily occurring in hepatocytes. The pathway, as elucidated from various in vitro studies, is depicted below.
Caption: Metabolic activation of Nevirapine to a reactive quinone methide.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on Nevirapine, providing insights into its metabolism, cytotoxicity, and enzyme interactions.
Table 1: Nevirapine Metabolism and Covalent Binding
| Parameter | In Vitro System | Value | Reference |
| Major Metabolizing Enzymes | Human Liver Microsomes | CYP3A4, CYP2B6 | [1][4] |
| Covalent Binding Target | Rat and Human Hepatic Microsomes | ~55 kDa protein (likely P450) | [2][3] |
| Effect of Deuteration (DNVP) | In vitro covalent binding | Marked decrease compared to NVP | [2][3] |
Table 2: Cytotoxicity of Nevirapine in Liver Cell Models
| Cell Line | Assay | Concentration Range | Outcome | Reference |
| HepG2 | MTS Assay | 25 - 2000 µM | Cytotoxicity observed at higher concentrations | [4] |
| HepG2 | Trypan Blue Exclusion | up to 819 µM | Time-dependent increase in cell death | [5] |
| Primary Human Hepatocytes | MTT Assay | 11.3 - 175.0 µM | Viability maintained >60% after 48h | [6] |
Table 3: Enzyme Inhibition and Induction by Nevirapine
| Enzyme | Assay Type | In Vitro System | Result | Reference |
| CYP3A4 | Inhibition (IC50) | Recombinant Human CYP3A4 | IC50 > therapeutic concentrations (Ki = 270 µM) | [7] |
| CYP2B6 | Induction | 3D Human Hepatocyte-Like Cells | 3.7-fold induction after 10 days | [4] |
| CYP3A4 | Induction | 3D Human Hepatocyte-Like Cells | Gene expression increased with NVP treatment | [4] |
| HIV-1 RT | Inhibition (IC50) | Enzyme Assay | 84 nM | [7] |
Experimental Protocols
Detailed protocols for key experiments to study the formation and effects of Nevirapine quinone methide are provided below.
Protocol 1: Trapping of this compound with Glutathione (GSH) in Human Liver Microsomes
This protocol describes a method to detect the formation of the reactive this compound by trapping it with the nucleophile glutathione (GSH) and subsequently analyzing the stable GSH-adduct by LC-MS/MS.
Materials:
-
Nevirapine
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Reduced Glutathione (GSH)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture on ice:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
1 mg/mL Human Liver Microsomes
-
10 mM Glutathione (GSH)
-
1 µM Nevirapine (from a stock solution in DMSO or methanol)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A negative control should be prepared without the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% TFA.
-
Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial and analyze for the presence of the NVP-GSH conjugate using a validated LC-MS/MS method.
Caption: Workflow for trapping this compound with GSH.
Protocol 2: Covalent Binding Assay using Radiolabeled Nevirapine
This protocol outlines a method to quantify the extent of covalent binding of Nevirapine metabolites to microsomal proteins using a radiolabeled form of the drug.
Materials:
-
[¹⁴C]-Nevirapine
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Methanol
-
Liquid scintillation counter and cocktail
Procedure:
-
Incubation: Perform the incubation as described in Protocol 1, substituting [¹⁴C]-Nevirapine for unlabeled Nevirapine.
-
Protein Precipitation: After incubation, precipitate the proteins by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Washing: Centrifuge the mixture and discard the supernatant. Wash the protein pellet repeatedly with methanol to remove any non-covalently bound radioactivity.
-
Solubilization: Solubilize the final protein pellet in a suitable solvent (e.g., 1N NaOH or a tissue solubilizer).
-
Quantification:
-
Determine the protein concentration of an aliquot of the solubilized pellet using a standard protein assay (e.g., BCA assay).
-
Measure the radioactivity in another aliquot by adding it to a liquid scintillation cocktail and counting in a liquid scintillation counter.
-
-
Calculation: Calculate the covalent binding as pmol equivalents of [¹⁴C]-Nevirapine bound per mg of microsomal protein.
Protocol 3: Cytotoxicity Assessment in HepG2 Cells
This protocol describes a method to evaluate the cytotoxicity of Nevirapine, which can be an indirect measure of the formation of reactive metabolites, using the MTS assay.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Nevirapine
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of Nevirapine in cell culture medium. Remove the old medium from the cells and add 100 µL of the Nevirapine dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value (the concentration of Nevirapine that causes 50% inhibition of cell viability).
Caption: Workflow for assessing Nevirapine cytotoxicity using the MTS assay.
Conclusion
The in vitro models and protocols described provide a robust framework for investigating the bioactivation of Nevirapine to its reactive quinone methide metabolite. By employing techniques such as reactive metabolite trapping, covalent binding assays, and cytotoxicity assessments, researchers can gain valuable insights into the mechanisms of Nevirapine-induced hepatotoxicity. This knowledge is essential for the development of safer drug candidates and for establishing a comprehensive risk assessment of new chemical entities in the drug discovery pipeline.
References
- 1. ClinPGx [clinpgx.org]
- 2. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Quantifying Nevirapine Quinone Methide-Protein Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor, is a widely used antiretroviral medication. However, its use has been associated with adverse drug reactions, including hepatotoxicity and skin rash.[1][2][3][4] Evidence suggests that these toxicities may be linked to the bioactivation of NVP into reactive metabolites that can form covalent adducts with proteins.[2][3][4][5] Specifically, the formation of a quinone methide intermediate, derived from the 12-hydroxy-NVP metabolite, is a key step in this process.[3][5][6][7] The quantification of these Nevirapine quinone methide-protein adducts serves as a critical biomarker for assessing the bioactivation of the drug and understanding its potential for toxicity.[2][3][4]
These application notes provide detailed protocols for the quantification of NVP-protein adducts, primarily focusing on mass spectrometry-based methods. The protocols are designed for researchers in drug metabolism, toxicology, and clinical pharmacology.
Bioactivation Pathway of Nevirapine
Nevirapine undergoes metabolic activation, primarily through cytochrome P450-mediated oxidation, to form 12-hydroxy-NVP.[3][5] This metabolite can then be further metabolized via Phase II conjugation, such as sulfation, to form a reactive electrophile, 12-sulfoxy-NVP.[3][5][7] This intermediate, or the subsequently formed quinone methide, can then covalently bind to nucleophilic residues on proteins, forming stable adducts.[3][5][7]
Caption: Bioactivation of Nevirapine to a reactive quinone methide and subsequent protein adduct formation.
Quantitative Data Summary
The following table summarizes quantitative data for Nevirapine-protein adducts found in human samples. This data is critical for establishing baseline levels and understanding the extent of bioactivation in patients.
| Protein Target | Adduct Location | Adduct Level (fmol/g of protein) | Analytical Method | Reference |
| Hemoglobin | N-terminal Valine | 2.58 ± 0.8 | LC-ESI-MS/MS | [2] |
| Human Serum Albumin (HSA) | Histidine-146 | Detected in patients | Mass Spectrometry | [1] |
Experimental Protocols
Protocol 1: Quantification of NVP-Hemoglobin Adducts in Human Blood
This protocol details the analysis of NVP adducts with the N-terminal valine of hemoglobin using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).[2]
1. Sample Collection and Preparation:
-
Collect whole blood samples from patients undergoing Nevirapine therapy.
-
Isolate red blood cells by centrifugation and lyse them to release hemoglobin.
-
Quantify the hemoglobin concentration using a standard assay.
2. N-alkyl Edman Procedure for Adduct Cleavage:
-
This procedure specifically detaches the N-terminal valine adducts.
-
Detailed steps for this procedure can be adapted from established methods for hemoglobin adduct analysis.
3. LC-ESI-MS/MS Analysis:
-
Chromatography:
-
Mass Spectrometry:
- Operate the mass spectrometer in positive ionization mode.
- Use multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for the NVP-valine adduct.
- Characterize the adduct based on its retention time and mass spectrometric fragmentation pattern in comparison with synthetically prepared standards.[2]
4. Quantification:
-
Generate a standard curve using a synthetic NVP-valine adduct standard.
-
Calculate the concentration of the adduct in the patient samples by interpolating their response against the standard curve.
-
Express the final adduct levels as fmol per gram of hemoglobin.[2]
Caption: Workflow for the quantification of NVP-Hemoglobin adducts.
Protocol 2: Identification of NVP-HSA Adducts in Human Serum
This protocol outlines the methodology for identifying NVP adducts with Human Serum Albumin (HSA) from patient serum samples.[1]
1. HSA Isolation:
-
Isolate HSA from serum samples of patients receiving Nevirapine therapy using affinity chromatography or other protein purification methods.
2. In-solution Tryptic Digestion:
-
Denature the isolated HSA using urea.
-
Reduce the disulfide bonds with dithiothreitol (DTT).
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using trypsin overnight at 37°C.
3. LC-MS/MS Analysis of Peptides:
-
Chromatography:
- Separate the tryptic peptides using a nano-LC system with a C18 column.
- Apply a gradient of acetonitrile in 0.1% formic acid to elute the peptides.
-
Mass Spectrometry:
- Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
- Operate in data-dependent acquisition mode to acquire both MS and MS/MS spectra.
- The MS/MS spectra will provide fragmentation patterns of the peptides.
4. Data Analysis:
-
Use database searching software (e.g., Mascot, Sequest) to identify the peptide sequences from the MS/MS data.
-
Search for modifications on specific amino acid residues (e.g., histidine, cysteine) corresponding to the mass of the NVP adduct.[1]
-
The identification of a peptide with a mass shift corresponding to NVP modification confirms the presence of the adduct.
Caption: Workflow for the identification of NVP-HSA adducts.
Concluding Remarks
The quantification of this compound-protein adducts is a valuable tool in drug development and clinical research to understand and potentially predict drug-induced toxicities. The protocols outlined provide a robust framework for researchers to implement these analytical methods. The use of high-resolution mass spectrometry is essential for the sensitive and specific detection of these adducts. Further research to establish a clear correlation between adduct levels and clinical outcomes is warranted.
References
- 1. Detection of drug bioactivation in vivo: mechanism of nevirapine-albumin conjugate formation in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. PROTEIN ADDUCTS AS PROSPECTIVE BIOMARKERS OF NEVIRAPINE TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein adducts as prospective biomarkers of nevirapine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2'-Deoxythymidine Adducts from the Anti-HIV Drug Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Sensitive and Specific Liquid Chromatography/Tandem Mass Spectrometry Method for Quantification of Nevirapine and Its Five Metabolites and Their Pharmacokinetics in Baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [repositori.upf.edu]
Application of Deuterated Nevirapine in Quinone Methide Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated Nevirapine (d-NVP) in studying the formation and reactivity of its quinone methide metabolite. The protocols detailed below are based on established methodologies to investigate the kinetic isotope effect on Nevirapine's metabolism and its implications for drug-induced toxicity.
Introduction
Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor, is associated with idiosyncratic hepatotoxicity and skin rashes.[1] The underlying mechanism is linked to the metabolic activation of NVP by cytochrome P450 (CYP) enzymes, primarily CYP3A4, to a reactive quinone methide intermediate.[2][3] This electrophilic metabolite can covalently bind to cellular macromolecules, such as proteins, leading to cellular stress and toxicity.[4][5]
Site-specific deuteration of a drug molecule can alter its metabolic fate due to the kinetic isotope effect (KIE), where the heavier deuterium atom slows down the rate of bond cleavage by metabolic enzymes.[][7] In the case of Nevirapine, replacing the hydrogen atoms on the methyl group at the 12-position of the pyridino ring with deuterium (12-d3-NVP) has been shown to significantly reduce the formation of the quinone methide.[4][8] This makes deuterated Nevirapine a valuable tool for elucidating the role of the quinone methide in NVP-induced toxicities.
Application Notes
The primary application of deuterated Nevirapine in this context is to serve as a negative control or a comparator to non-deuterated Nevirapine in studies investigating the formation and consequences of the quinone methide metabolite. Key applications include:
-
Investigating Metabolic Pathways: By comparing the metabolite profiles of NVP and d-NVP, researchers can confirm the involvement of the 12-methyl group in the formation of specific metabolites, including the precursor to the quinone methide.
-
Assessing Covalent Binding: The extent of covalent binding of radiolabeled NVP to liver microsomes or hepatocytes can be compared with that of its deuterated counterpart to quantify the contribution of the quinone methide pathway to protein adduction.[4]
-
Evaluating Cytotoxicity: In vitro cell-based assays can be used to compare the toxicity profiles of NVP and d-NVP, thereby implicating the quinone methide in observed cell death.[8][9]
-
Studying Enzyme Inactivation: The quinone methide of Nevirapine has been shown to be a mechanism-based inactivator of CYP3A4.[2] Deuterated NVP can be used to verify that this inactivation is dependent on the formation of the quinone methide.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies comparing the metabolism and effects of Nevirapine and its deuterated analog.
Table 1: Effect of Deuteration on 12-Hydroxy-Nevirapine (12-OHNVP) Formation
| System | Substrate (Concentration) | Fold Decrease in 12-OHNVP Formation (d-NVP vs. NVP) | Reference |
| Human Hepatocytes | 10 μM | 10.6 | [8][10] |
| Mouse Hepatocytes | 10 μM | 4.6 | [8][10] |
| Human Liver Microsomes | - | Kinetic Isotope Effect of 10.1 | [8][10] |
| Mouse Hepatocytes | 400 μM | 3.5 | [8] |
Table 2: Effect of Deuteration on Nevirapine-Induced Hepatocyte Death
| System | Substrate (Concentration) | Reduction in Cell Death (d-NVP vs. NVP) | Reference |
| Mouse Hepatocytes | 400 μM | 30% | [8][9] |
Table 3: CYP3A4 Inactivation Parameters by Nevirapine Quinone Methide
| Parameter | Value | Reference |
| KI | 31 μM | [2] |
| kinact | 0.029 min-1 | [2] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Nevirapine and Deuterated Nevirapine in Human Liver Microsomes
This protocol is designed to compare the formation of metabolites from NVP and d-NVP in a subcellular system.
Materials:
-
Human Liver Microsomes (HLMs)
-
Nevirapine (NVP) and 12-d3-Nevirapine (d-NVP)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Glutathione (GSH)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of NVP and d-NVP in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Human Liver Microsomes (final protein concentration 0.5-1.0 mg/mL)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NVP or d-NVP (final concentration typically 1-10 µM)
-
GSH (optional, for trapping reactive metabolites, final concentration 1-5 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to identify and quantify the metabolites formed. Monitor for the parent compounds and expected metabolites, such as 12-hydroxy-NVP.
Protocol 2: Covalent Binding Assay in Liver Microsomes
This protocol aims to quantify the extent of covalent binding of radiolabeled NVP and its deuterated analog to microsomal proteins.
Materials:
-
Radiolabeled ([14C] or [3H]) NVP and d-NVP
-
Liver Microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Methanol
-
Scintillation cocktail and counter
Procedure:
-
Follow steps 1-5 of Protocol 1, using radiolabeled compounds.
-
After incubation, precipitate the protein by adding an equal volume of 20% TCA.
-
Centrifuge the samples and discard the supernatant.
-
Wash the protein pellet repeatedly with methanol (e.g., 3-4 times) to remove any unbound radiolabeled compound.
-
After the final wash, dissolve the protein pellet in a suitable solubilizing agent (e.g., 1N NaOH or a commercial protein solubilizer).
-
Measure the protein concentration using a standard method (e.g., BCA assay).
-
Determine the amount of radioactivity in an aliquot of the solubilized protein using liquid scintillation counting.
-
Calculate the covalent binding in pmol equivalents per mg of protein.
Visualizations
Caption: Metabolic activation of Nevirapine to a reactive quinone methide.
Caption: Experimental workflow for comparing Nevirapine and its deuterated analog.
References
- 1. Quantifying the metabolic activation of nevirapine in patients by integrated applications of NMR and mass spectrometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Nevirapine Quinone Methide-Induced Liver Injury
Introduction
Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor, is a component of highly active antiretroviral therapy (HAART) for HIV-1 infection.[1] However, its clinical use is limited by a significant risk of severe, idiosyncratic hepatotoxicity.[2][3] This liver injury is strongly associated with the metabolic bioactivation of NVP into a reactive quinone methide intermediate.[4][5][6] This metabolite is formed through oxidation of the drug's methyl group by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6.[7][8][9] The resulting quinone methide is an electrophile that can covalently bind to hepatic proteins, forming protein adducts.[4][10] These adducts can act as haptens, initiating an immune-mediated response that is believed to be a critical driver of the subsequent liver damage.[2][11][12]
Developing animal models that consistently replicate the features of NVP-induced liver injury in humans has been challenging.[4][5] However, existing models in mice and rats have been instrumental in studying the mechanisms of metabolic activation, covalent binding, and the role of the immune system in the pathology. These application notes provide an overview of the established models and detailed protocols for their implementation and analysis.
Metabolic Bioactivation of Nevirapine
The primary event in NVP-induced hepatotoxicity is its conversion to a reactive quinone methide. This process is initiated by CYP450-mediated oxidation. The resulting electrophilic metabolite can be detoxified by conjugation with glutathione (GSH) or can covalently bind to cellular macromolecules, leading to cellular stress and immune system activation.[11][13][14]
Caption: Metabolic pathway of Nevirapine bioactivation.
Experimental Animal Models and Protocols
Several rodent models have been utilized to investigate different aspects of NVP hepatotoxicity. While no single model perfectly recapitulates the human idiosyncratic reaction, they provide valuable insights into the underlying mechanisms.
General Experimental Workflow
The following workflow provides a general framework for conducting studies using animal models of NVP-induced liver injury.
Caption: General workflow for NVP hepatotoxicity studies.
Mouse Model Protocol (C57BL/6)
C57BL/6 mice have been used to demonstrate NVP-induced covalent binding and mild liver injury.[4][5]
Protocol:
-
Animals: Male C57BL/6 mice.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation: Suspend Nevirapine in a suitable vehicle such as 0.5% methylcellulose for administration.
-
Dosing Regimen: Administer NVP daily via oral gavage. Dosages can vary, but studies have reported effects with prolonged treatment.
-
Treatment Duration: A duration of at least 3 weeks is often required to observe changes in liver enzymes.[4][10]
-
Endpoint Analysis:
-
Serum Biochemistry: Collect blood via cardiac puncture at termination. Measure serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.
-
Histopathology: Perfuse and fix liver tissue in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate for necrosis, inflammation, and other pathological changes.[4][5]
-
Covalent Binding: Prepare liver microsomes or total protein lysates. Detect NVP protein adducts using Western blotting with an anti-NVP antiserum.[4][10]
-
Rat Model Protocol (Sprague-Dawley with Immune Stimulation)
This model investigates the interplay between NVP and the immune system by using bacterial lipopolysaccharide (LPS) as an immune stimulant.[11][15]
Protocol:
-
Animals: Male Sprague-Dawley rats (260–400 g).[11]
-
Housing: Standard laboratory conditions.
-
Experimental Groups:
-
Control (Saline + Vehicle)
-
NVP alone (Saline + NVP)
-
Immune stimulation (LPS + Vehicle)
-
Combination (LPS + NVP)
-
-
Dosing Regimen:
-
Acute Phase: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 2.9 x 10^6 E.U./kg) or saline.[16] Following the injection, administer a single oral dose of NVP (e.g., 200 mg/kg) or vehicle.[16] Sacrifice animals at 6 and 24 hours post-NVP administration.[11][15]
-
Chronic Phase: Administer NVP orally daily for 21 days. On days 7, 14, and 21, administer a single i.p. dose of LPS or saline 24 hours before sacrifice.[11][15]
-
-
Endpoint Analysis:
-
Serum Biochemistry: Measure ALT and AST levels.
-
Cytokine Analysis: Measure plasma or serum levels of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) using ELISA.[11]
-
Histopathology: Evaluate H&E stained liver sections for apoptosis, degeneration, inflammation, and leukostasis.[11]
-
Data Presentation: Summary of Quantitative Findings
The following tables summarize key quantitative data reported in literature for NVP animal models.
Table 1: Biochemical and Histological Findings in NVP Mouse Models
| Mouse Strain | NVP Dose & Duration | Key Biochemical Findings | Key Histological Findings | Citation(s) |
| C57BL/6 (Male) | Not specified, 3 weeks | Small, transient increase in ALT at 3 weeks. | Normal liver appearance for the most part. | [4][5][10] |
| Cbl-b-/- (Male) | Not specified | Transient increase in ALT >200 U/L. | Focal areas of complete necrosis. | [4][5][10][17] |
| BALB/c (Male) | Not specified | No increase in ALT. | Not specified. | [4] |
Table 2: Immune and Biochemical Markers in NVP Rat Models
| Rat Strain | Treatment Protocol | Duration | Key Immune Marker Findings | Key Biochemical Findings | Citation(s) |
| Sprague-Dawley | NVP daily | 21 days | Progressive increase in IL-2 and IFN-γ levels. | Liver injury observed up to day 7, which then resolved. | [11][15] |
| Sprague-Dawley | NVP + LPS | Acute & Chronic | Co-administration of LPS attenuated NVP-induced liver injury. | LPS alone caused cell swelling and portal inflammation. | [11][15] |
| Brown Norway (Female) | NVP alone (75 mg/kg/day) | 15 days | No significant inflammation. | No liver toxicity observed. | [3] |
| Brown Norway (Female) | NVP + Galactosamine | 15 days | Exacerbated immune response. | Development of hepatic fibrosis. | [3] |
Proposed Signaling Pathway of Injury
The "hapten hypothesis" is the leading explanation for NVP-induced idiosyncratic liver injury. It posits that the quinone methide metabolite covalently binds to liver proteins, creating novel antigens. These neoantigens are processed by antigen-presenting cells (APCs) and presented to T-cells, triggering a drug-specific adaptive immune response that targets hepatocytes.[2][11] Recent work also suggests that NVP can induce corticosterone release, which may harmfully modulate the immune response and contribute to delayed-onset liver injury.[2]
Caption: Proposed immune-mediated signaling pathway.
Conclusion
Animal models of Nevirapine quinone methide-induced liver injury, while not fully replicating the human condition, are essential tools for dissecting the mechanisms of toxicity. Mouse models, particularly in immunocompromised strains, are useful for studying direct toxicity and covalent binding.[4] Rat models, especially those incorporating immune stimulants like LPS or galactosamine, are valuable for investigating the critical role of the immune system in the pathology.[3][11] Future research should focus on refining these models to better mimic the low incidence and delayed onset characteristic of idiosyncratic drug reactions in humans, potentially through the use of humanized liver mouse models or more complex immune stimulation protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of corticosterone in nevirapine-induced idiosyncratic drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-induced Liver Fibrosis: Testing Nevirapine in a Viral-like Liver Setting Using Histopathology, MALDI IMS, and Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury | Semantic Scholar [semanticscholar.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of concurrent administration of nevirapine on the disposition of quinine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Role of the Immune System in Nevirapine-Induced Subclinical Liver Injury of a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of the Immune System in Nevirapine-Induced Subclinical Liver Injury of a Rat Model [ouci.dntb.gov.ua]
- 16. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Radiolabeled Nevirapine for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of radiolabeled Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), for use in metabolic studies. The protocols cover the introduction of Carbon-14 ([¹⁴C]), Tritium ([³H]), and Carbon-11 ([¹¹C]) isotopes into the Nevirapine molecule, which are essential for Absorption, Distribution, Metabolism, and Excretion (ADME) studies and Positron Emission Tomography (PET) imaging.
Introduction
Nevirapine is extensively metabolized in the liver by the cytochrome P450 (CYP) family of enzymes, primarily CYP3A4 and CYP2B6. Understanding the metabolic fate of Nevirapine is crucial for elucidating its pharmacokinetic profile, potential drug-drug interactions, and the mechanisms underlying its associated toxicities, such as hepatotoxicity and skin rash. Radiolabeled analogs of Nevirapine are indispensable tools for these investigations, allowing for sensitive and specific tracking of the drug and its metabolites in biological systems.
The choice of radioisotope depends on the specific application. [¹⁴C]- and [³H]-labeled Nevirapine are suitable for in vitro and in vivo ADME studies due to their long half-lives, enabling detailed metabolic profiling. [¹¹C]-labeled Nevirapine, with its short half-life, is ideal for non-invasive in vivo imaging of drug distribution in real-time using PET.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of radiolabeled Nevirapine. Please note that these values are illustrative and can vary depending on the specific synthesis conditions and the scale of the reaction.
| Radiotracer | Labeling Position | Radiochemical Yield (RCY) | Specific Activity (SA) | Radiochemical Purity (RCP) |
| [¹⁴C]Nevirapine | Carbonyl carbon of the diazepinone ring | 15-25% | 50-60 mCi/mmol | >98% |
| [³H]Nevirapine | Methyl group on the pyridone ring | 10-20% | 20-30 Ci/mmol | >97% |
| [¹¹C]Nevirapine | N-methyl group on the diazepine ring | 20-40% (from [¹¹C]CH₃I) | >1 Ci/µmol | >99% |
Experimental Protocols
Synthesis of [¹⁴C]Nevirapine
The synthesis of [¹⁴C]Nevirapine can be achieved by introducing a ¹⁴C-labeled carbonyl group into a key precursor. A plausible route involves the use of [¹⁴C]phosgene or a [¹⁴C]phosgene equivalent to form the central diazepinone ring.
Materials:
-
2-Chloro-3-amino-4-picoline
-
2-(Cyclopropylamino)nicotinic acid
-
Triphosgene or Diphosgene
-
[¹⁴C]Phosgene (as a solution in a suitable solvent)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Synthesis of the Amide Precursor: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(cyclopropylamino)nicotinic acid in anhydrous DMF. Add sodium hydride portion-wise at 0 °C and stir the mixture for 30 minutes. To this, add a solution of 2-chloro-3-amino-4-picoline in anhydrous DMF and stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Purification of the Amide Precursor: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure amide precursor.
-
[¹⁴C]Carbonyl Insertion and Cyclization: In a well-ventilated fume hood suitable for handling radiolabeled and hazardous materials, dissolve the purified amide precursor in anhydrous toluene. Add a stoichiometric amount of a [¹⁴C]phosgene solution at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up and Purification of [¹⁴C]Nevirapine: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude [¹⁴C]Nevirapine by preparative HPLC to obtain the final product with high radiochemical purity.
-
Characterization: Confirm the identity and purity of the final product by co-elution with an authentic, non-labeled Nevirapine standard on HPLC with UV and radioactivity detection. Determine the specific activity by measuring the radioactivity of a known mass of the compound.
Synthesis of [³H]Nevirapine
Tritium labeling of Nevirapine can be achieved through catalytic tritiation of a suitable unsaturated or halogenated precursor. A common strategy is the reduction of a double bond or the replacement of a halogen atom with tritium gas.
Materials:
-
Halogenated Nevirapine precursor (e.g., bromo- or iodo-Nevirapine)
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or DMF)
-
Triethylamine (TEA) or a similar base
-
HPLC system with a radioactivity detector
Procedure:
-
Preparation of the Precursor: Synthesize a halogenated precursor of Nevirapine. For example, a bromo- or iodo-substituent can be introduced on the pyridone ring of a Nevirapine intermediate.
-
Catalytic Tritiation: In a specialized tritiation apparatus, dissolve the halogenated precursor in an anhydrous solvent. Add the Pd/C catalyst and a base such as triethylamine. The system is then evacuated and backfilled with tritium gas to the desired pressure.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the tritiation can be monitored by analyzing aliquots of the reaction mixture by HPLC with a radioactivity detector.
-
Work-up and Purification: After the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification of [³H]Nevirapine: Purify the crude product by preparative HPLC to remove any unreacted precursor and radiolabeled byproducts.
-
Characterization: Confirm the identity and radiochemical purity of the [³H]Nevirapine by HPLC analysis. The specific activity is determined by liquid scintillation counting of a known amount of the purified product.
Synthesis of [¹¹C]Nevirapine
[¹¹C]Nevirapine can be synthesized by the N-methylation of a suitable desmethyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This reaction is typically performed in an automated synthesis module due to the short half-life of Carbon-11 (20.4 minutes).
Materials:
-
Desmethyl-Nevirapine precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) produced from a cyclotron
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Automated radiosynthesis module
-
HPLC system with radioactivity and UV detectors
Procedure:
-
Precursor Preparation: Synthesize and purify the N-desmethyl precursor of Nevirapine.
-
[¹¹C]Methylation: In the reaction vessel of an automated synthesis module, dissolve the desmethyl-Nevirapine precursor in the anhydrous solvent. Add the base to the solution. The cyclotron-produced [¹¹C]CO₂ is converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf, which is then trapped in the reaction vessel.
-
Reaction Conditions: Heat the reaction mixture for a short period (typically 1-5 minutes) at an elevated temperature (e.g., 80-120 °C) to facilitate the methylation reaction.
-
Purification: The crude reaction mixture is directly injected onto a semi-preparative HPLC column for rapid purification. The fraction containing [¹¹C]Nevirapine is collected.
-
Formulation: The collected fraction is typically reformulated into a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo studies. This is often achieved by solid-phase extraction.
-
Quality Control: The final product is analyzed for radiochemical purity, chemical purity, specific activity, and residual solvents before use.
Visualizations
Caption: General synthetic strategies for radiolabeling Nevirapine.
Caption: General experimental workflow for radiosynthesis and application.
Caption: Simplified metabolic pathway of Nevirapine.
Application Notes and Protocols for Investigating Nevirapine Quinone Methide Toxicity in Cell Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1. However, its use is associated with significant hepatotoxicity, a severe adverse drug reaction that can be life-threatening.[1][2] The underlying mechanism is believed to involve the metabolic activation of Nevirapine by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6, into a reactive quinone methide intermediate.[3][4] This electrophilic metabolite can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction, oxidative stress, and ultimately cell death.[1][3] Investigating the mechanisms of Nevirapine quinone methide toxicity is crucial for developing safer therapeutic strategies. This document provides detailed application notes and protocols for utilizing cell culture systems to study the hepatotoxicity of this reactive metabolite.
Cell Culture Models for Studying Nevirapine Toxicity
The choice of an appropriate in vitro model is critical for obtaining clinically relevant data. Several cell culture systems can be employed to investigate this compound toxicity, each with its own advantages and limitations.
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" due to their physiological relevance and expression of a full complement of drug-metabolizing enzymes. However, their use is limited by availability, cost, and rapid dedifferentiation in conventional 2D cultures.
-
HepaRG Cells: A human hepatic progenitor cell line that can differentiate into both hepatocyte- and biliary-like cells. They exhibit a broad range of metabolic activities, including CYP expression, making them a suitable alternative to PHHs for studying drug metabolism and toxicity.
-
HepG2 Cells: A human hepatoma cell line that is easy to culture and widely used in toxicology studies. However, they have low expression of many key CYP enzymes, which can limit their utility in studying drugs that require metabolic activation.[5] This characteristic can be advantageous when studying the direct effects of the parent drug or when the metabolic machinery is introduced exogenously (e.g., through transfection or the use of liver microsomes).
Key Experimental Assays
A multi-parametric approach is recommended to comprehensively assess this compound-induced toxicity. The following are key assays to evaluate different aspects of cellular damage.
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic potential of Nevirapine and its metabolites.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage.
Oxidative Stress Assays
The formation of the quinone methide metabolite can lead to the generation of reactive oxygen species (ROS) and depletion of cellular antioxidants like glutathione (GSH).
-
Reactive Oxygen Species (ROS) Detection: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Glutathione (GSH) Depletion Assay: The monochlorobimane (mBCl) assay is used to quantify intracellular GSH levels. mBCl is a cell-permeable dye that is non-fluorescent until it reacts with GSH in a reaction catalyzed by glutathione S-transferases (GSTs), forming a fluorescent adduct.
Detection of Reactive Metabolite Formation and Protein Adducts
The hallmark of this compound toxicity is its ability to form covalent adducts with cellular proteins.
-
Glutathione (GSH) Trapping of Reactive Metabolites: Incubating Nevirapine with liver microsomes in the presence of GSH allows for the trapping of the reactive quinone methide as a stable GSH conjugate, which can then be detected by mass spectrometry.
-
Detection of Protein Adducts: Western blotting using an anti-Nevirapine antibody can be used to detect covalent binding of Nevirapine to cellular proteins. For more detailed analysis, mass spectrometry-based proteomics can identify the specific proteins that are adducted and the sites of modification.
Data Presentation
Table 1: Cytotoxicity of Nevirapine in Different Liver Cell Models
| Cell Line | Assay | Endpoint | Nevirapine Concentration | Result | Reference |
| HepG2 | MTT | IC50 | 819 µM (24h) | - | [5] |
| Primary Human Hepatocytes | MTT | Viability > 60% | 175.0 µM (48h) | Maintained | [1] |
| Primary Mouse Hepatocytes | Cell Death Assay | % Cell Death Reduction | 400 µM | 30% reduction with deuterated NVP | [6] |
Table 2: Metabolic Activation and Induction by Nevirapine
| System | Parameter | Nevirapine Concentration | Observation | Reference |
| Primary Human Hepatocytes | CYP3A4 mRNA Induction | 100 µM (72h) | Significant Induction | [3] |
| Primary Human Hepatocytes | CYP2B6 mRNA Induction | 100 µM (72h) | Significant Induction | [3] |
| Human Liver Microsomes | CYP3A4 Inactivation (K_I) | - | 31 µM | [4] |
| Human Liver Microsomes | CYP3A4 Inactivation (k_inact) | - | 0.029 min⁻¹ | [4] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Materials:
-
Hepatocytes (e.g., HepG2, HepaRG, or primary human hepatocytes)
-
96-well cell culture plates
-
Complete cell culture medium
-
Nevirapine stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Nevirapine in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the Nevirapine dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
Hepatocytes
-
96-well cell culture plates
-
Complete cell culture medium
-
Nevirapine stock solution (in DMSO)
-
LDH assay kit (commercially available)
-
Plate reader capable of measuring absorbance at the recommended wavelength (e.g., 490 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Nevirapine as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired time period.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, normalizing to the spontaneous and maximum release controls.
Protocol 3: Intracellular ROS Detection using DCFH-DA
Materials:
-
Hepatocytes
-
Black, clear-bottom 96-well plates
-
Complete cell culture medium
-
Nevirapine stock solution (in DMSO)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with warm HBSS to remove the excess probe.
-
Add 100 µL of Nevirapine dilutions in HBSS or serum-free medium to the respective wells. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Immediately measure the fluorescence intensity at various time points (e.g., every 5 minutes for 1-2 hours) using a fluorescence plate reader.
-
Express the results as a fold increase in fluorescence intensity compared to the vehicle control.
Protocol 4: Intracellular GSH Measurement using Monochlorobimane
Materials:
-
Hepatocytes
-
Black, clear-bottom 96-well plates
-
Complete cell culture medium
-
Nevirapine stock solution (in DMSO)
-
Monochlorobimane (mBCl) stock solution (e.g., 10 mM in DMSO)
-
HBSS
-
Fluorescence plate reader (Excitation/Emission ~380/470 nm)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with Nevirapine dilutions in complete culture medium for the desired time period.
-
After treatment, wash the cells once with warm HBSS.
-
Prepare a working solution of mBCl (e.g., 50 µM) in HBSS.
-
Add 100 µL of the mBCl working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Express the results as a percentage of the GSH level in vehicle-treated control cells.
Protocol 5: Trapping of this compound with N-acetylcysteine (NAC)
Materials:
-
Human liver microsomes
-
Nevirapine
-
N-acetylcysteine (NAC)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), Nevirapine (e.g., 50 µM), and NAC (e.g., 1 mM) in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH regenerating system.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the formation of the Nevirapine-NAC adduct using a suitable LC-MS/MS method. The formation of this adduct provides evidence for the generation of the reactive quinone methide.[7]
Visualizations
Caption: Bioactivation and toxicity pathway of Nevirapine.
Caption: Workflow for assessing this compound toxicity.
Caption: Signaling cascade of Nevirapine-induced apoptosis.
References
- 1. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury | Semantic Scholar [semanticscholar.org]
- 3. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of Nevirapine Quinone Methide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component of antiretroviral therapy for HIV-1 infection. However, its use is associated with significant hepatotoxicity, which is linked to the metabolic activation of NVP into a reactive Nevirapine quinone methide (NVP-QM) intermediate.[1][2] This highly electrophilic metabolite can form covalent adducts with cellular macromolecules, leading to cellular damage and an immune response. The detection and quantification of NVP-QM are therefore of paramount importance in understanding and mitigating NVP-induced toxicity.
These application notes provide a detailed overview and experimental protocols for the electrochemical detection of NVP-QM. While direct electrochemical detection of the highly reactive and short-lived NVP-QM is challenging, this document outlines strategies for its in-situ generation and subsequent electrochemical analysis, drawing upon established principles of electrochemistry for reactive metabolites.[3][4][5]
Metabolic Pathway of Nevirapine to Quinone Methide
Nevirapine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, to form hydroxylated metabolites.[1] The formation of the reactive quinone methide is believed to occur through the oxidation of the 12-hydroxynevirapine metabolite, followed by the loss of a sulfate group.[6]
Caption: Metabolic activation of Nevirapine to its reactive quinone methide metabolite.
Principles of Electrochemical Detection
The electrochemical detection of NVP and potentially its metabolites relies on their oxidation or reduction at an electrode surface. For the parent drug, Nevirapine, electrochemical oxidation has been demonstrated to be an irreversible, diffusion-controlled, and pH-dependent process.[7] While direct electrochemical data for NVP-QM is scarce due to its high reactivity, its quinone-like structure suggests it would be electrochemically active and reducible.
The proposed strategy for the electrochemical detection of NVP-QM involves two main approaches:
-
Direct Detection following In-Situ Generation: This involves the controlled electrochemical or enzymatic generation of NVP-QM from a precursor (e.g., 12-hydroxynevirapine) immediately prior to or during electrochemical analysis.
-
Indirect Detection via Trapping: This method involves reacting the generated NVP-QM with a trapping agent, such as glutathione (GSH), to form a stable, electrochemically active conjugate that can be more readily detected.
Experimental Protocols
The following protocols provide a framework for the electrochemical detection of NVP-QM. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Protocol 1: In-Situ Electrochemical Generation and Detection of NVP-QM
This protocol describes the use of an electrochemical flow cell coupled with a downstream detector to generate and detect NVP-QM.
Materials:
-
12-Hydroxynevirapine standard
-
Phosphate buffer saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Electrochemical flow cell with a working electrode (e.g., glassy carbon or boron-doped diamond)
-
Potentiostat/Galvanostat
-
Downstream electrochemical detector or mass spectrometer
-
Liquid chromatography system (optional)
Procedure:
-
Prepare the mobile phase: A mixture of PBS and ACN (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Set up the electrochemical flow cell: Connect the flow cell to the potentiostat. The working electrode potential should be set to a value sufficient to oxidize 12-hydroxynevirapine to NVP-QM. This potential will need to be determined experimentally through cyclic voltammetry of 12-hydroxynevirapine.
-
Prepare the sample: Dissolve 12-hydroxynevirapine in the mobile phase to a known concentration.
-
Inject the sample: Inject the 12-hydroxynevirapine solution into the mobile phase stream flowing through the electrochemical cell.
-
Generate NVP-QM: As the sample passes through the flow cell, the applied potential will oxidize 12-hydroxynevirapine to the reactive NVP-QM.
-
Detect NVP-QM: The generated NVP-QM is then carried by the mobile phase to the downstream detector.
-
Electrochemical Detection: A second electrochemical detector can be used, set at a potential to reduce the NVP-QM. The resulting current will be proportional to the concentration of NVP-QM.
-
Mass Spectrometry Detection: The eluent from the flow cell can be directly introduced into a mass spectrometer to confirm the identity of the generated NVP-QM.
-
Caption: Workflow for in-situ electrochemical generation and detection of NVP-QM.
Protocol 2: Indirect Detection of NVP-QM via Glutathione Trapping
This protocol involves the enzymatic generation of NVP-QM, followed by trapping with glutathione and subsequent electrochemical detection of the stable NVP-SG conjugate.
Materials:
-
Nevirapine or 12-Hydroxynevirapine standard
-
Human liver microsomes (HLMs) or recombinant CYP3A4
-
NADPH regenerating system
-
Glutathione (GSH)
-
Phosphate buffer, pH 7.4
-
Trichloroacetic acid (TCA) or acetonitrile for protein precipitation
-
Electrochemical analyzer with a suitable working electrode (e.g., modified glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
Procedure:
-
Incubation for NVP-QM Generation and Trapping:
-
In a microcentrifuge tube, combine phosphate buffer, HLMs or CYP3A4, Nevirapine (or 12-hydroxynevirapine), and GSH.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold TCA or acetonitrile to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the NVP-SG conjugate.
-
-
Electrochemical Detection of NVP-SG Conjugate:
-
Transfer an aliquot of the supernatant to the electrochemical cell containing the supporting electrolyte (e.g., phosphate buffer).
-
Perform voltammetric analysis (e.g., differential pulse voltammetry or square wave voltammetry) over a potential range expected to oxidize the NVP-SG conjugate.
-
The peak current observed will be proportional to the concentration of the NVP-SG conjugate, and thus indirectly to the amount of NVP-QM formed.
-
Caption: Experimental workflow for the indirect detection of NVP-QM via GSH trapping.
Data Presentation
The following tables summarize quantitative data from published studies on the electrochemical detection of the parent drug, Nevirapine. These parameters can serve as a starting point for developing and validating methods for NVP-QM and its conjugates.
Table 1: Performance of Various Electrochemical Sensors for Nevirapine Detection
| Electrode System | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Glassy Carbon Electrode (GCE) | DPV | 5.0 - 350 | 1.026 | [7] |
| Thin-film Mercury Electrode | Adsorptive Stripping Voltammetry | 0.037 - 0.52 | 0.003 | [8] |
| AuNPs/p(MB)/f-MWCNTs/GE | DPASV | 0.1 - 50 | 0.053 | [9] |
| 3-MPA-NiSe2QD/L-cyst/Au | DPV | 0.00025 - 0.00063 | 0.0000133 | [10][11] |
| Au/BPE-NiSe2QDs/Nafion | DPV | 0 - 0.00121 | 0.000024 | [10][11][12] |
DPV: Differential Pulse Voltammetry; DPASV: Differential Pulse Anodic Stripping Voltammetry; AuNPs: Gold Nanoparticles; p(MB): Poly(methylene blue); f-MWCNTs: Functionalized Multi-walled Carbon Nanotubes; GE: Graphite Electrode; 3-MPA-NiSe2QD: 3-mercaptopropionic acid capped Nickel Selenide Quantum Dots; L-cyst: L-cysteine; Au: Gold; BPE: Banana Peel Extract.
Table 2: Experimental Conditions for Electrochemical Detection of Nevirapine
| Electrode System | Supporting Electrolyte | pH | Potential (V vs. Ref) |
| Glassy Carbon Electrode (GCE) | Phosphate buffer | 10 | +0.749 |
| Thin-film Mercury Electrode | NaOH (2.0 x 10⁻³ mol L⁻¹) | - | -0.20 (accumulation) |
| Au/BPE-NiSe2QDs/Nafion | - | - | +0.76 |
| 3-MPA-NiSe2QD/L-cyst/Au | Phosphate buffer (0.1 M) | - | +0.76 |
Conclusion
The electrochemical detection of the reactive this compound is a promising approach for studying the mechanisms of NVP-induced hepatotoxicity. While direct detection remains a challenge, the protocols outlined in these application notes, based on in-situ generation and indirect trapping methods, provide a solid foundation for researchers. The development of sensitive and selective electrochemical methods for NVP-QM will be invaluable for screening new drug candidates for potential bioactivation liabilities and for monitoring patient samples to personalize NVP therapy and minimize adverse drug reactions. Further research is warranted to develop and validate these methods for routine application in drug development and clinical settings.
References
- 1. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Combination of Electrochemistry and Microfluidic Technology in Drug Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive Metabolites: Generation and Estimation with Electrochemi...: Ingenta Connect [ingentaconnect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Determination of the antiretroviral drug nevirapine in diluted alkaline electrolyte by adsorptive stripping voltammetry at the mercury film electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nickel selenide-based electrochemical sensors for the determination of Nevirapine drug in wastewater [ir.unisa.ac.za]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Study of Nevirapine Quinone Methide
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the reactive Nevirapine quinone methide intermediate. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during its in vitro generation, trapping, and characterization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a highly reactive metabolite of the antiretroviral drug Nevirapine. It is formed through metabolic activation in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4.[1][2] This intermediate is of significant interest because its high reactivity and ability to covalently bind to cellular proteins are strongly implicated in the hepatotoxicity and skin rashes associated with Nevirapine therapy.[1][3][4] Studying this quinone methide is crucial for understanding the mechanisms of these adverse drug reactions.
Q2: Why is it so challenging to synthesize and isolate stable this compound?
A2: The inherent chemical nature of quinone methides makes them highly unstable and reactive.[5] They are transient intermediates with a strong electrophilic character, readily reacting with nucleophiles such as glutathione (GSH) and cellular macromolecules like proteins.[2][4] This reactivity prevents its accumulation and isolation as a stable compound under normal experimental conditions. Therefore, research focuses on its in situ generation and immediate trapping or detection.
Q3: How is this compound typically generated for experimental studies?
A3: this compound is generated in vitro by mimicking its metabolic formation in the liver. The most common method involves incubating Nevirapine with human liver microsomes (HLMs) or recombinant cytochrome P450 enzymes (like CYP3A4) in the presence of an NADPH-regenerating system.[2][6] This enzymatic oxidation of Nevirapine's aromatic methyl group leads to the formation of the transient quinone methide.[1][3]
Q4: What are the primary methods for detecting and characterizing the unstable this compound?
A4: Direct detection is difficult due to its short half-life. Therefore, indirect methods are employed:
-
Glutathione (GSH) Trapping: The most common approach is to include a high concentration of glutathione in the in vitro incubation. The quinone methide reacts with GSH to form a stable conjugate.[2] This adduct can then be detected and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Covalent Binding Assays: The extent of covalent binding of the reactive metabolite to microsomal proteins can be measured, often using radiolabeled Nevirapine or through immunological methods like Western blotting with anti-Nevirapine antibodies.[1][7]
Q5: What safety precautions should be taken when working with reactive intermediates like quinone methides?
A5: While the quinone methide is generated in situ in small quantities, standard laboratory safety protocols for handling chemicals should be strictly followed. This includes wearing personal protective equipment (gloves, lab coat, safety glasses). Since the parent compound, Nevirapine, and its metabolites can be hazardous, appropriate handling and disposal procedures are necessary.
Troubleshooting Guides
Guide 1: Low Yield of Nevirapine-GSH Conjugate in Trapping Experiments
Problem: You are observing a very low or undetectable amount of the this compound-GSH conjugate in your LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Enzyme Activity | Ensure the metabolic system is active. Use positive controls and verify the activity of your liver microsomes or recombinant CYP enzymes. | Enzyme Activity Check: Incubate a known CYP3A4 substrate (e.g., midazolam) with your enzyme preparation and an NADPH-regenerating system. Monitor the formation of the expected metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS to confirm enzyme activity. |
| Inadequate Cofactors | The NADPH-regenerating system is crucial for P450 activity. Ensure all components are fresh and at the correct concentrations. | NADPH-Regenerating System: A typical system consists of 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in a phosphate buffer (pH 7.4). Prepare this solution fresh for each experiment. |
| Insufficient Glutathione | The concentration of the trapping agent (GSH) may be too low to effectively capture the transient quinone methide. | GSH Concentration: Increase the concentration of reduced L-glutathione (GSH) in your incubation mixture. A final concentration of 1-5 mM is commonly used.[6] |
| Instability of the Conjugate | Although more stable than the quinone methide, the GSH conjugate can still degrade. Ensure prompt analysis after the incubation period. | Sample Handling: Immediately after the incubation, quench the reaction by adding an equal volume of cold acetonitrile or methanol. Centrifuge to precipitate proteins and transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C. |
Guide 2: Difficulty in Characterizing the Nevirapine-GSH Adduct
Problem: You have detected a potential adduct, but are struggling to confirm its identity.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Low Signal-to-Noise Ratio | The abundance of the adduct may be low. Optimize your mass spectrometry parameters for maximum sensitivity. | LC-MS/MS Optimization: Use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. For the Nevirapine-GSH adduct, the precursor ion (m/z) would correspond to the mass of Nevirapine + GSH. Fragment this ion and monitor for characteristic product ions, such as the loss of the glutamate residue from glutathione. |
| Isomeric Interference | Other isomeric metabolites or adducts might co-elute, complicating the analysis. | Chromatographic Separation: Optimize your HPLC method to achieve better separation. Experiment with different gradients, mobile phases, and column chemistries (e.g., C18, phenyl-hexyl) to resolve the adduct of interest from other components in the sample matrix. |
| Lack of a Reference Standard | Without a synthetic standard, definitive identification can be challenging. | High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the parent ion. This can help confirm the elemental composition of the detected adduct and differentiate it from other potential molecules with the same nominal mass. |
Data Summary
Table 1: Key Enzymes in Nevirapine Metabolic Activation
| Enzyme | Role in Quinone Methide Formation | Reference |
| CYP3A4 | Primary enzyme responsible for the dehydrogenation of Nevirapine to form the electrophilic quinone methide intermediate. | [2] |
| CYP2D6 | Contributes to the formation of the Nevirapine-GSH conjugate to a lesser extent than CYP3A4. | [2] |
| CYP2C19 | Minor role in the bioactivation pathway leading to the quinone methide. | [2] |
| CYP2A6 | Minor role in the bioactivation pathway leading to the quinone methide. | [2] |
Table 2: Example LC-MS/MS Parameters for Nevirapine Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Nevirapine (NVP) | 267.0 | 226.1 | [1] |
| 12-hydroxy-NVP | 283.1 | 223.1 | [1] |
| 4-carboxy-NVP | 297.1 | 210.1 | [1] |
| 2-hydroxy-NVP | 283.1 | 161.0 | [1] |
| 3-hydroxy-NVP | 283.1 | 214.0 | [1] |
| NVP-GSH Adduct | Varies based on adduct | Requires optimization | [2] |
Note: The exact m/z values for the NVP-GSH adduct and its fragments should be determined experimentally.
Visualizations
Caption: Metabolic activation pathway of Nevirapine to its reactive quinone methide intermediate.
References
- 1. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of Nevirapine Quinone Methide by LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of the reactive nevirapine quinone methide metabolite. This resource is structured with frequently asked questions (FAQs) and troubleshooting guides to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to analyze?
Nevirapine (NVP) is an antiretroviral drug primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[1] One of the bioactivation pathways involves the oxidation of the methyl group on the pyridone ring, leading to the formation of a highly reactive and unstable electrophile known as a quinone methide.[2] This reactive metabolite is implicated in the hepatotoxicity associated with nevirapine by covalently binding to cellular proteins.[2]
Its high reactivity and short half-life make direct detection and quantification in biological matrices extremely challenging. Therefore, the standard analytical approach is to "trap" the quinone methide in vitro by introducing a nucleophilic agent, most commonly glutathione (GSH), which forms a stable conjugate that can be readily analyzed by LC-MS/MS.[2]
Q2: How is the this compound trapped for analysis?
The most common method is to incubate nevirapine with a metabolically active system, such as human liver microsomes (HLMs), in the presence of a trapping agent. The microsomes provide the necessary CYP enzymes to generate the quinone methide, which then rapidly reacts with the co-incubated glutathione (GSH) to form a stable Nevirapine-GSH (NVP-SG) conjugate. This conjugate is then extracted and analyzed as a surrogate marker for the formation of the quinone methide.
Q3: What are the key mass transitions (MRM) for Nevirapine and its metabolites?
For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the preferred mode. Below are the recommended starting parameters for nevirapine and its major stable metabolites. The parameters for the trapped quinone methide (NVP-SG conjugate) are proposed based on its structure and common fragmentation patterns of GSH adducts.
Table 1: Proposed LC-MS/MS MRM Parameters for Nevirapine and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (CE) | Notes |
|---|---|---|---|---|
| Nevirapine (NVP) | 267.1 | 226.3 | 37 V | Primary transition for quantification.[1] |
| 267.1 | 198.3 | 51 V | Confirmatory transition.[1] | |
| 2-Hydroxy-NVP | 283.1 | 242.2 | 34 V | Key Phase I metabolite.[1] |
| 3-Hydroxy-NVP | 283.1 | 242.2 | 34 V | Key Phase I metabolite.[1] |
| NVP-Quinone Methide-GSH Conjugate (NVP-SG) | 572.2 | 443.2 | Optimization Required | Precursor is [M+H]+. Product corresponds to the neutral loss of the pyroglutamic acid moiety (129 Da) from GSH. |
| | 572.2 | 265.1 | Optimization Required | Product corresponds to the cleaved this compound structure. |
Note: Collision Energy (CE) is highly instrument-dependent. The values for NVP and its hydroxy metabolites are derived from a validated method on a QTRAP 3200 system and should serve as a starting point.[1] The CE for the NVP-SG conjugate must be empirically optimized by infusing a standard (if available) or by analyzing an incubation sample and ramping the collision energy to find the value that yields the maximum product ion intensity.
Experimental Workflow & Protocols
The overall process for detecting the this compound involves in vitro metabolism, trapping, sample preparation, and LC-MS/MS analysis.
Caption: Experimental workflow for trapping and analyzing the NVP quinone methide.
Detailed Protocol: In Vitro Trapping of this compound in Human Liver Microsomes
This protocol outlines a typical experiment to generate and trap the NVP quinone methide with glutathione.
1. Materials and Reagents:
-
Nevirapine (NVP) stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLMs) (e.g., 20 mg/mL)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Glutathione (GSH) solution (e.g., 100 mM in buffer)
-
NADPH regenerating system solution (e.g., Corning Gentest NADPH-A)
-
Acetonitrile (ACN), ice-cold
-
Water, LC-MS grade
2. Incubation Procedure:
-
Prepare a master mix in a microcentrifuge tube on ice. For a final volume of 200 µL, add the following in order:
-
158 µL of 100 mM Phosphate Buffer
-
20 µL of 100 mM GSH solution (final concentration: 10 mM)
-
2 µL of 10 mM Nevirapine stock (final concentration: 100 µM)
-
10 µL of 20 mg/mL HLMs (final concentration: 1 mg/mL)
-
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system solution.
-
Incubate at 37°C for 60 minutes with gentle agitation.
-
Prepare a negative control incubation by omitting the NADPH regenerating system.
3. Sample Quenching and Preparation:
-
Terminate the reaction by adding 400 µL of ice-cold acetonitrile.
-
Vortex the samples vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and centrifuge again to pellet any insoluble material.
-
Transfer the final supernatant to an LC-MS vial for analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS/MS analysis of the NVP-SG conjugate.
Table 2: Troubleshooting Common LC-MS/MS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No or Very Low NVP-SG Signal | 1. Inefficient metabolic activity of microsomes. 2. Degradation of the NVP-SG conjugate post-incubation. 3. Sub-optimal MS parameters (ion source, collision energy). 4. Poor chromatographic peak shape or retention. | 1. Verify microsomal activity with a positive control substrate (e.g., testosterone). Ensure NADPH was added and is not degraded. 2. Process samples immediately after quenching. Avoid prolonged exposure to room temperature. Ensure reconstitution solvent is appropriate. 3. Optimize ion source parameters (e.g., temperature, gas flows). Perform a collision energy ramp on the m/z 572.2 precursor to find the optimal CE for your product ions. 4. Ensure the analytical column is not overloaded. Adjust mobile phase gradient if the peak is too broad. |
| High Background Noise / Interferences | 1. Contamination from reagents or labware. 2. Matrix effects from the microsomal incubation components. 3. Presence of excess, unreacted GSH in the sample. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Improve sample cleanup (e.g., consider solid-phase extraction (SPE) instead of simple protein precipitation). 3. Ensure good chromatographic separation between the NVP-SG conjugate and the large GSH peak. Use a divert valve to send the early-eluting GSH peak to waste. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatibility between the reconstitution solvent and the initial mobile phase. 3. Secondary interactions of the analyte with the column. | 1. Flush the column with a strong solvent wash or replace if necessary. Always use a guard column. 2. Ensure the reconstitution solvent has a weaker or equivalent elution strength compared to the starting mobile phase conditions. 3. The NVP-SG conjugate is polar and may benefit from specific mobile phase additives. Ensure pH is controlled with formic acid (typically 0.1%). |
| Inconsistent Retention Times | 1. LC pump malfunction or leaks. 2. Mobile phase composition changing over time (e.g., evaporation of organic solvent). 3. Column temperature fluctuations. | 1. Check for pressure fluctuations and perform system leak tests. 2. Prepare fresh mobile phases daily. Keep solvent bottles capped. 3. Use a column oven to maintain a stable temperature. |
Logical Troubleshooting Workflow
If you are experiencing low or no signal for the NVP-SG conjugate, follow this logical workflow to diagnose the issue.
Caption: A step-by-step logic diagram for troubleshooting low NVP-SG signal.
References
- 1. Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data – Mass Analytica [mass-analytica.com]
- 2. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Recovery of Nevirapine Quinone Methide Adducts from Biological Matrices
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the recovery and accurate quantification of Nevirapine (NVP) reactive quinone methide (NVP-QM) adducts from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my Nevirapine quinone methide adducts consistently low?
Low recovery of NVP-QM adducts is a common challenge due to their reactive and unstable nature. Several factors can contribute to this issue:
-
Instability of the Adduct: The NVP-QM is a highly reactive electrophile that readily forms covalent bonds with nucleophilic residues on proteins and other macromolecules. The stability of these adducts can vary, and they may degrade during sample collection, storage, or processing.
-
Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for efficiently isolating the adducts from the complex biological matrix.
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement and, consequently, inaccurate quantification.
-
Suboptimal pH: The pH of the extraction and mobile phase buffers can significantly impact the stability and recovery of the adducts.
Q2: What are the recommended sample preparation techniques for NVP-QM adducts?
The choice of sample preparation technique is critical for achieving good recovery. Here are some commonly employed methods with their pros and cons:
-
Protein Precipitation (PPT): This is a simple and fast method, but it may result in lower recovery and significant matrix effects as many interfering components remain in the supernatant.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT, but it is more time-consuming and requires careful optimization of the extraction solvent.
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for cleaning up complex samples and concentrating the analyte, leading to higher recovery and reduced matrix effects. The choice of the SPE sorbent is crucial and should be optimized based on the physicochemical properties of the NVP-QM adduct.
Q3: How can I minimize the degradation of NVP-QM adducts during sample handling and storage?
To maintain the integrity of the NVP-QM adducts, consider the following precautions:
-
Immediate Processing: Process biological samples as quickly as possible after collection.
-
Low-Temperature Storage: If immediate processing is not feasible, store samples at -80°C to minimize degradation.
-
Use of Trapping Agents: In some in vitro experiments, trapping agents like glutathione (GSH) can be used to form stable NVP-QM-GSH adducts, which are easier to quantify.
-
pH Control: Maintain an optimal pH during sample preparation to ensure the stability of the adducts.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of NVP-QM adducts.
Issue 1: Poor Peak Shape and Resolution in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase | Optimize the mobile phase composition (e.g., organic solvent, buffer, pH) to improve peak shape. A gradient elution is often necessary for complex biological samples. |
| Contaminated LC Column | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate Column Chemistry | Select a column with a suitable stationary phase (e.g., C18) that provides good retention and separation for the NVP-QM adducts. |
Issue 2: High Matrix Effects Leading to Inaccurate Quantification
| Potential Cause | Recommended Solution |
| Inefficient Sample Cleanup | Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering matrix components. |
| Ion Suppression/Enhancement | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates) to minimize matrix effects. |
| Lack of a Suitable Internal Standard | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Extraction of NVP-GSH Adducts from Human Liver Microsomes (HLM)
This protocol describes a method for the in vitro formation and extraction of NVP-glutathione (GSH) adducts from HLM incubations.
-
Incubation: Incubate NVP (100 µM) with HLM (1 mg/mL) in the presence of an NADPH-generating system and GSH (1 mM) in a phosphate buffer (pH 7.4) at 37°C for 60 minutes.
-
Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from a representative study on NVP-QM adduct analysis.
| Analyte | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Limit of Quantification (LOQ) |
| NVP-GSH | Protein Precipitation | 75 ± 5 | 60 ± 8 | 5 ng/mL |
| NVP-GSH | Solid-Phase Extraction | 92 ± 3 | 95 ± 4 | 1 ng/mL |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound adducts.
Technical Support Center: Covalent Binding Assays for Nevirapine Quinone Methide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing covalent binding assays with Nevirapine, focusing on the formation of its reactive quinone methide metabolite.
Troubleshooting Guide
This guide addresses common issues encountered during covalent binding assays for Nevirapine quinone methide.
| Issue | Possible Cause | Recommended Solution |
| No or Low Covalent Binding Detected | Inactive metabolizing system (e.g., microsomes, S9 fraction) | - Ensure proper storage and handling of microsomes/S9 fractions. - Use a positive control substrate known to be metabolized by the enzyme system. - Verify the activity of the NADPH-regenerating system. |
| Low concentration of Nevirapine | - Increase the concentration of Nevirapine in the incubation. | |
| Inappropriate detection method | - Use a sensitive detection method such as an anti-Nevirapine antiserum for Western blotting or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] | |
| Use of an inappropriate animal model | - Different species exhibit varying levels of the necessary metabolic enzymes. For skin covalent binding, mice may lack the required sulfotransferase.[4][5][6] | |
| High Background Signal | Non-specific binding of antibodies in Western blotting | - Increase the concentration of blocking agent (e.g., non-fat milk, BSA). - Optimize the primary and secondary antibody concentrations. - Include appropriate wash steps. |
| Contamination of samples | - Ensure clean handling of all reagents and samples. | |
| Inconsistent or Irreproducible Results | Variability in microsome/S9 fraction activity | - Use a single batch of microsomes/S9 for a set of comparative experiments. - Always run control reactions. |
| Pipetting errors | - Calibrate pipettes regularly. - Use care when preparing reaction mixtures. | |
| Instability of the quinone methide | - The quinone methide is a reactive intermediate. Ensure that trapping agents (like glutathione for conjugate analysis) or target proteins are readily available in the incubation mix.[3][7] | |
| Artifactual Bands on Western Blots | Non-specific protein binding in tissue homogenates | - For skin samples, separating the epidermis from the dermis can reduce artifactual bands.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway leading to Nevirapine's covalent binding in the liver?
A1: The primary pathway involves the oxidation of the methyl group on the Nevirapine molecule, which is catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[1][2][3] This leads to the formation of a reactive quinone methide intermediate that can covalently bind to hepatic proteins.[1][2]
Q2: How can I confirm that the covalent binding I'm observing is due to the quinone methide metabolite?
A2: You can use an analogue of Nevirapine where the methyl hydrogens are replaced by deuterium. This substitution slows down the oxidation of the methyl group, leading to a marked decrease in covalent binding if the quinone methide pathway is predominant.[1][2]
Q3: Is the quinone methide responsible for all Nevirapine-related covalent binding?
A3: While the quinone methide is the major species responsible for covalent binding in the liver, other reactive metabolites may play a role in different tissues.[1] For instance, in the skin, covalent binding is primarily due to the formation of a benzylic sulfate from the 12-hydroxy-Nevirapine metabolite.[4][5][6]
Q4: What are the key components of an in vitro covalent binding assay for Nevirapine?
A4: A typical in vitro assay includes a source of metabolic enzymes (like human or rat liver microsomes), Nevirapine, and an NADPH-regenerating system to support P450 activity.[3] The reaction is then analyzed for covalent binding to proteins, often by Western blotting using an anti-Nevirapine antibody.[1][2]
Q5: Can glutathione (GSH) be used in these assays?
A5: Yes, GSH can be included to trap the reactive quinone methide intermediate, forming a GSH conjugate.[3][7] The detection of this conjugate by LC-MS/MS can serve as an indirect measure of the formation of the reactive metabolite.[3]
Experimental Protocols
In Vitro Covalent Binding Assay Using Liver Microsomes
This protocol is a generalized procedure based on methodologies described in the literature.[1][3][8]
1. Reagents and Materials:
-
Nevirapine
-
Human or rat liver microsomes
-
NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Methanol or DMSO (for dissolving Nevirapine)
-
Trichloroacetic acid (TCA) or ice-cold acetone for protein precipitation
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE reagents
-
Western blotting apparatus
-
Anti-Nevirapine primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Prepare a stock solution of Nevirapine in methanol or DMSO.
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Liver microsomes (e.g., 1 mg/mL protein)
-
Nevirapine (at the desired concentration)
-
Potassium phosphate buffer
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C with shaking for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold TCA or acetone to precipitate the proteins.
-
Centrifuge to pellet the proteins.
-
Wash the protein pellet multiple times with a suitable solvent (e.g., methanol) to remove non-covalently bound Nevirapine.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate with the anti-Nevirapine primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein-Nevirapine adducts using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Metabolic activation of Nevirapine to a reactive quinone methide.
Caption: Experimental workflow for an in vitro covalent binding assay.
References
- 1. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nevirapine bioactivation and covalent binding in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Enhancing the Sensitivity of Nevirapine Quinone Methide Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Nevirapine (NVP) quinone methide (QM). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Nevirapine quinone methide and why is its detection important?
Nevirapine (NVP) is an anti-HIV drug that can be metabolically activated by cytochrome P450 enzymes (primarily CYP3A4) in the liver to form a highly reactive electrophilic intermediate known as a quinone methide.[1][2] This reactive metabolite is implicated in NVP-induced hepatotoxicity due to its ability to form covalent bonds with cellular macromolecules like proteins and DNA.[1][3][4] Detecting NVP-QM is crucial for understanding the mechanisms of NVP-induced toxicity, assessing drug safety, and developing safer analogs.[5]
Q2: Why is direct detection of this compound challenging?
Direct detection of NVP-QM in biological matrices is difficult due to its high reactivity and short half-life. It readily reacts with nearby nucleophiles, making its direct measurement in circulation or tissues nearly impossible. Therefore, detection strategies rely on indirect methods, primarily through trapping the reactive intermediate with a nucleophilic agent to form a stable, detectable adduct.
Q3: What are the common methods for detecting this compound?
The most common and sensitive method for detecting NVP-QM is through trapping experiments coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] In this approach, a trapping agent, such as glutathione (GSH), is added to an in vitro incubation system (e.g., human liver microsomes) with NVP.[1] If NVP-QM is formed, it will react with GSH to produce a stable NVP-GSH adduct that can be readily identified and quantified by LC-MS/MS.[1]
Troubleshooting Guides
Issue 1: No or Low Detection of NVP-GSH Adduct
Possible Cause 1: Inefficient NVP-QM Formation
-
Solution: Ensure the in vitro system is metabolically active. Use a sufficient concentration of human liver microsomes (HLM) or recombinant CYP3A4 and supplement with an NADPH-regenerating system.[1] Verify the activity of your microsomal preparation with a known CYP3A4 substrate.
Possible Cause 2: Suboptimal Trapping Agent Concentration
-
Solution: While a high concentration of the trapping agent is needed, excessively high concentrations can sometimes interfere with the enzymatic reaction. An optimal concentration of glutathione (GSH) is typically in the millimolar range.
Possible Cause 3: Inadequate LC-MS/MS Sensitivity
-
Solution: Optimize the mass spectrometer parameters for the specific NVP-GSH adduct. This includes optimizing the precursor and product ion selection, collision energy, and ion source parameters.[6] The use of a high-resolution mass spectrometer can aid in distinguishing the adduct from background matrix ions.
Possible Cause 4: Adduct Instability
-
Solution: Process samples immediately after incubation and store them at low temperatures (e.g., -80 °C) to prevent degradation of the adduct. Minimize freeze-thaw cycles.
Issue 2: High Background Noise or Matrix Effects in LC-MS/MS Analysis
Possible Cause 1: Interference from Biological Matrix
-
Solution: Employ a robust sample preparation method to remove interfering substances. This can include protein precipitation followed by solid-phase extraction (SPE).[7]
Possible Cause 2: Non-Specific Binding
-
Solution: Use appropriate vials and collection plates to minimize non-specific binding of the analyte. The addition of a small amount of organic solvent to the sample may also help.
Possible Cause 3: Suboptimal Chromatographic Separation
-
Solution: Optimize the HPLC gradient and column chemistry to achieve good separation of the NVP-GSH adduct from other metabolites and matrix components. A C18 reversed-phase column is commonly used.[6]
Issue 3: Difficulty in Confirming the Identity of the NVP-GSH Adduct
Possible Cause 1: Lack of a Reference Standard
-
Solution: Synthesize an authentic NVP-GSH adduct standard. This will allow for confirmation of the retention time and fragmentation pattern of the putative adduct detected in the experimental samples. The synthesis of NVP adducts with other nucleophiles, such as 2'-deoxythymidine, has been reported and similar strategies can be employed.[3][8]
Possible Cause 2: Ambiguous MS/MS Fragmentation
-
Solution: Perform high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the parent and fragment ions, which can help in confirming the elemental composition. Characteristic neutral losses, such as the pyroglutamic acid moiety (129 Da) from GSH conjugates, can be monitored in neutral loss scans to selectively detect GSH adducts.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the detection of Nevirapine and its metabolites using various analytical methods.
Table 1: LC-MS/MS Parameters for Nevirapine and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
|---|---|---|---|---|
| Nevirapine | 267.1 | 226.1 | Not Specified | [6] |
| 2-hydroxy-NVP | 283.1 | 226.1 | Not Specified | [6] |
| 3-hydroxy-NVP | 283.1 | 242.1 | Not Specified | [6] |
| NVP-d3 (IS) | 270.1 | 229.1 | Not Specified | [6] |
| 2-OH NVP-d3 (IS) | 286.1 | 229.1 | Not Specified |[6] |
Table 2: Sensitivity of Nevirapine Detection Methods
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Hair | 3 pg/mg | 11 pg/mg | [6] |
| TLC | Plasma | 60 ng/mL | 100 ng/mL | [7] |
| Voltammetry | Buffer | 1.026 µM | 3.420 µM | [11] |
| HPLC-UV | Plasma | Not Specified | 500 ng/mL |[12] |
Experimental Protocols
Protocol 1: In Vitro Trapping of this compound with Glutathione
This protocol describes the general procedure for trapping NVP-QM in human liver microsomes.
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Phosphate Buffer (pH 7.4)
-
1 mg/mL Human Liver Microsomes (HLM)
-
10 µM Nevirapine (from a stock solution in methanol or DMSO)
-
5 mM Glutathione (GSH)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the residue in a suitable mobile phase (e.g., 50:50 methanol:water) and analyze by LC-MS/MS.[6]
Protocol 2: LC-MS/MS Analysis of NVP-GSH Adduct
This protocol provides a starting point for the LC-MS/MS analysis.
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase over 10-15 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Method: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted analysis. The specific MRM transition for the NVP-GSH adduct needs to be determined, which will be based on the mass of the adduct (NVP-QM + GSH).
Visualizations
Caption: Bioactivation of Nevirapine to a reactive quinone methide and subsequent trapping or protein adduction.
Caption: General experimental workflow for the detection of NVP-GSH adducts.
References
- 1. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury | Semantic Scholar [semanticscholar.org]
- 3. 2'-Deoxythymidine Adducts from the Anti-HIV Drug Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of DNA adducts from the HIV reverse transcriptase inhibitor nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of nevirapine in plasma using thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. sop.washington.edu [sop.washington.edu]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
overcoming limitations of in vitro models for Nevirapine quinone methide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the bioactivation of Nevirapine (NVP) and its reactive quinone methide metabolite in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for Nevirapine (NVP) bioactivation to a reactive metabolite in vitro?
A1: The primary bioactivation pathway involves the oxidation of NVP by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[1] This process can lead to the formation of a highly reactive and electrophilic quinone methide species.[1][2] This metabolite is implicated in NVP's hepatotoxicity through its ability to form covalent adducts with cellular macromolecules, such as proteins.[1][3]
Q2: Why do my in vitro cytotoxicity results with NVP not correlate well with known in vivo hepatotoxicity?
A2: This is a common and significant limitation of many in vitro models. Several factors contribute to this discrepancy:
-
Supra-therapeutic Concentrations: In vitro systems often require high, supra-therapeutic concentrations of NVP to observe cytotoxicity, which may not reflect early, more subtle mechanistic pathways.[3][4]
-
Lack of Immune Component: Idiosyncratic drug-induced liver injury (DILI) often involves the immune system. Standard in vitro models, such as hepatic microsomes or simple 2D cell cultures, lack the non-parenchymal and immune cells necessary to replicate this complex interplay.[3]
-
Covalent Binding vs. Toxicity: Studies show that while covalent binding of the quinone methide to proteins is extensive, it may be a necessary but not sufficient step to cause liver injury in vivo, suggesting an immune mechanism is also required.[5]
-
Model Competence: Conventional 2D cell cultures tend to de-differentiate and lose hepatocyte-specific functions and metabolic enzyme activity over time, limiting their ability to accurately model long-term or complex toxicity events.[3]
Q3: Which in vitro model is most appropriate for studying NVP quinone methide formation?
A3: The choice of model depends on the research question.
-
Human Liver Microsomes (HLMs) & Recombinant CYPs: These are ideal for studying the fundamental kinetics of CYP-mediated metabolism and identifying the specific enzymes involved in quinone methide formation.[1] They are useful for reactive metabolite trapping experiments.
-
2D Hepatocyte Cultures: Traditional monolayer cultures can be used but suffer from a rapid decline in metabolic competence.[3][6] They may be suitable for short-term studies.
-
3D Spheroid Hepatocyte Models: These models show superior metabolic competence compared to 2D cultures. They better recapitulate the 3D arrangement of the liver, maintain metabolic activity for longer periods, and are more proficient at producing Phase II NVP metabolites, which are crucial for detoxification pathways.[4][6] 3D models are more adequate for studying the overall bioactivation, metabolism, and detoxification balance of NVP.[6]
Troubleshooting Guides
Problem 1: I am unable to detect the NVP-quinone methide or its adducts in my experiment.
-
Possible Cause 1: Instability of the Quinone Methide. The NVP quinone methide is a transient and highly reactive species.
-
Possible Cause 2: Insufficient Metabolic Activity. The in vitro system may not have sufficient CYP3A4/CYP2B6 activity.
-
Solution: Ensure your system is metabolically competent. For cell-based assays, consider using 3D spheroid models which exhibit higher and more stable metabolic activity.[6] For subcellular fractions, confirm the activity of your microsomal batch. Ensure the necessary cofactor, an NADPH-regenerating system, is included and active in your incubations.[1]
-
-
Possible Cause 3: Insensitive Detection Method. The concentration of the formed adduct may be below the limit of detection of your analytical method.
-
Solution: Optimize your LC-MS/MS method for the specific mass transition of the expected adduct (e.g., NVP-GSH). Use of high-resolution mass spectrometry can aid in identification.
-
Problem 2: High variability in NVP metabolite formation between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Health or Density. In cell-based models, variations in cell viability, confluence, or differentiation state can significantly impact metabolic rates.
-
Solution: Standardize cell seeding density and culture duration. Regularly assess cell viability (e.g., via MTT assay) and morphology. For 3D models, ensure spheroid size and formation are consistent.
-
-
Possible Cause 2: Degradation of Reagents. Cofactors like NADPH are unstable. Microsomes can lose activity with improper storage or repeated freeze-thaw cycles.
-
Solution: Prepare the NADPH-regenerating system fresh for each experiment. Aliquot microsomes upon receipt and store them at -80°C to avoid multiple freeze-thaw cycles.[5]
-
-
Possible Cause 3: NVP's Dual Role as Inducer and Inhibitor. NVP can induce the expression of CYP3A4 and CYP2B6 over time, but its quinone methide metabolite can also cause mechanism-based inactivation of CYP3A4.[1][2] This can lead to complex and time-dependent changes in its own metabolism.
-
Solution: For kinetic studies, use short incubation times to minimize the impact of induction and inactivation. For longer-term studies in cellular models, be aware that NVP's metabolic profile can change over the course of the experiment.
-
Data Presentation
Table 1: Comparison of In Vitro Systems for NVP Metabolism Studies
| Feature | Human Liver Microsomes (HLMs) | 2D Hepatocyte Cultures | 3D Hepatocyte Spheroids |
| Primary Use | Enzyme kinetics, metabolite ID, reactive metabolite trapping | Short-term toxicity & metabolism | Long-term metabolism, toxicity, transporter studies |
| Metabolic Competence | High Phase I activity; Lacks Phase II cofactors unless supplemented | Declines rapidly over time[3] | Maintained for longer periods; Higher Phase II activity[6] |
| Cellular Context | None (subcellular fraction) | Lacks 3D architecture & cell-cell interactions[4] | Mimics liver architecture; includes cell-cell interactions[6] |
| Throughput | High | High | Moderate to High |
| Limitations | No cellular context, no transporters, no induction | Poor long-term viability and function | Can be more complex to set up and analyze |
Table 2: NVP Concentrations Used in Various In Vitro Studies
| In Vitro Model | NVP Concentration | Duration of Exposure | Reference |
| Hepatocyte-Like Cells (HLCs) | 300 µM | 3 and 10 days | [6] |
| Primary Human Hepatocytes | 11.3 µM (Low) & 175.0 µM (High) | 48 hours | [3] |
| Recombinant CYP Enzymes | 50 or 100 µM | Not specified (kinetic assay) | [1] |
| HepG2 Cells | Up to 819 µM | Up to 3 weeks | [7] |
Experimental Protocols
Protocol 1: In Vitro Reactive Metabolite Trapping with Glutathione (GSH)
This protocol is adapted from methodologies used for assessing the formation of NVP reactive metabolites with recombinant CYPs or Human Liver Microsomes (HLMs).[1][2]
1. Reagents and Preparation:
-
NVP stock solution (in DMSO or methanol).
-
Recombinant CYP3A4 or CYP2B6 enzyme, or pooled HLMs (1 mg/mL).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
Magnesium chloride (MgCl₂).
-
Reduced L-glutathione (GSH).
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (ACN) with 0.1% formic acid (for reaction quenching).
2. Incubation Procedure:
-
Prepare a master mix in potassium phosphate buffer containing the CYP enzyme (target final concentration: 100 pmol/mL) or HLMs, MgCl₂ (final concentration: 3 mM), and GSH (final concentration: 1 mM).
-
Pre-warm the master mix at 37°C for 5 minutes.
-
Add NVP to the mix to achieve the desired final concentration (e.g., 50-100 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing 0.1% formic acid. This will precipitate the proteins.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
3. LC-MS/MS Analysis:
-
Analyze the supernatant using a suitable LC-MS/MS system.
-
Use a C18 column for chromatographic separation.
-
Monitor for the specific mass transition corresponding to the NVP-GSH conjugate. The exact mass will depend on the site of conjugation.
Visualizations
Signaling Pathways & Workflows
Caption: Bioactivation pathway of Nevirapine to its reactive quinone methide.
Caption: Experimental workflow for trapping reactive metabolites.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Toxicity of Nevirapine Metabolites: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the metabolic pathways of the antiretroviral drug Nevirapine reveals the pivotal role of its reactive quinone methide metabolite in mediating hepatotoxicity and skin rash. This guide provides a detailed comparison of the toxicity profiles of Nevirapine's major metabolites, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Nevirapine, a non-nucleoside reverse transcriptase inhibitor, has been a cornerstone in the treatment of HIV-1. However, its clinical use is hampered by adverse drug reactions, primarily severe skin rash and liver damage.[1] Extensive research has elucidated that these toxicities are not directly caused by the parent drug but rather by its bioactivation into reactive metabolites.[2][3] The formation of a highly reactive quinone methide intermediate, through the 12-hydroxylation pathway, is considered the key event initiating the toxic cascade.[4][5]
Comparative Toxicity of Nevirapine and its Metabolites
The toxicity of Nevirapine is intrinsically linked to its complex metabolism, primarily orchestrated by cytochrome P450 enzymes CYP3A4 and CYP2B6 in the liver.[6] While several hydroxylated metabolites are formed, the pathway involving the oxidation of the 12-methyl group is of paramount concern. This pathway leads to the formation of 12-hydroxy-nevirapine, which is further bioactivated to the highly electrophilic Nevirapine quinone methide.[3]
This quinone methide can covalently bind to cellular macromolecules, particularly proteins, leading to cellular dysfunction, immune responses, and ultimately, cell death, manifesting as hepatotoxicity.[4][5] While direct quantitative toxicity data for the unstable quinone methide is challenging to obtain, its role is inferred from the significant reduction in toxicity observed when its formation is inhibited. For instance, deuterating the 12-methyl group of Nevirapine to slow down its oxidation has been shown to decrease covalent binding and reduce cytotoxicity.[4]
Studies comparing the stable metabolites have shown that 12-hydroxy-nevirapine exhibits significantly less covalent binding to liver proteins in vitro and in vivo compared to the parent drug, which readily forms the quinone methide.[4] This suggests that 12-hydroxy-nevirapine itself is less toxic, and its primary contribution to toxicity is as a precursor to the quinone methide. Other metabolites, such as 2-, 3-, and 8-hydroxy-nevirapine, are generally considered less significant contributors to the overall toxicity profile.[7]
| Compound | Primary Metabolizing Enzyme(s) | Role in Toxicity | Supporting Experimental Evidence |
| Nevirapine (Parent Drug) | CYP3A4, CYP2B6 | Precursor to the toxic quinone methide metabolite. | Readily forms covalent adducts with proteins in vitro and in vivo.[4] |
| This compound | Formed from 12-hydroxy-nevirapine | Highly reactive electrophile that covalently binds to cellular proteins, leading to hepatotoxicity and potentially skin rash.[3][5] | Its formation is strongly correlated with Nevirapine-induced toxicity. Inhibition of its formation reduces toxicity.[4] Trapped as a glutathione conjugate in experimental systems.[3] |
| 12-hydroxy-nevirapine | CYP3A4 | Predominant metabolite and direct precursor to the quinone methide.[7] | Exhibits significantly less covalent binding than Nevirapine.[4] |
| 2-hydroxy-nevirapine | CYP3A4 | Minor metabolite. | Generally considered to have a low contribution to toxicity. |
| 3-hydroxy-nevirapine | CYP2B6 | Minor metabolite. | Generally considered to have a low contribution to toxicity. |
| 8-hydroxy-nevirapine | CYP2B6, CYP2D6, CYP3A4 | Minor metabolite. | Generally considered to have a low contribution to toxicity. |
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the process of Nevirapine bioactivation and the methods used to assess its toxicity, the following diagrams illustrate the key pathways and experimental procedures.
Caption: Metabolic activation of Nevirapine to its toxic quinone methide metabolite.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Animal Models of Nevirapine-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various animal models used to study nevirapine (NVP)-induced hepatotoxicity. Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is associated with liver injury in a subset of patients, a serious adverse effect that limits its clinical use. Understanding the mechanisms of this toxicity and developing safer alternatives necessitates the use of robust and predictive animal models. This document summarizes key experimental data, details methodologies, and visually represents the underlying biological pathways to aid researchers in selecting and utilizing the most appropriate models for their studies.
Mechanisms of Nevirapine-Induced Hepatotoxicity
Nevirapine-induced liver injury is thought to be multifactorial, involving both direct toxicity and immune-mediated responses.[1][2] The leading hypotheses include:
-
Metabolic Bioactivation: Nevirapine is extensively metabolized by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) in the liver.[3][4] This process can generate reactive metabolites, such as quinone methides, which can form protein adducts.[5][6] These adducts may lead to direct cellular stress and can also act as haptens, initiating an immune response.
-
Immune-Mediated Hypersensitivity: A significant portion of nevirapine-induced hepatotoxicity cases in humans present with features of a hypersensitivity reaction, such as rash and fever, often occurring within the first few weeks of treatment.[1] This suggests the involvement of an adaptive immune response, potentially triggered by the aforementioned drug-protein adducts.
Comparison of Rodent Models
Several rodent models have been developed to investigate nevirapine-induced hepatotoxicity. The choice of model can significantly impact the observed phenotype due to species- and strain-specific differences in drug metabolism and immune responses.
Rat Models
Sprague-Dawley and Wistar rats are commonly used to study drug-induced liver injury. These models are valuable for investigating the dose-dependent toxic effects of nevirapine.
Table 1: Comparison of Nevirapine-Induced Hepatotoxicity in Different Rat Strains
| Parameter | Sprague-Dawley Rat | Wistar Rat |
| Nevirapine Dose | 200 mg/kg/day (oral)[7] | 18 and 36 mg/kg/day (oral) |
| Key Biochemical Findings | - Increased ALT[8] - Increased IL-2 and IFN-γ[7] | - Dose-dependent increase in ALT and AST - Increased total bilirubin |
| Key Histopathological Findings | - Hepatocyte degeneration and apoptosis[7] | - Severe necrosis at higher doses |
| Immune Response | - Evidence of immune stimulation[8] | - Not explicitly detailed |
| Strengths | - Demonstrates a clear immune-mediated component. | - Establishes a dose-response relationship for direct toxicity. |
| Limitations | - High dose required to induce significant injury. | - Immune mechanisms are less characterized. |
Mouse Models
Inbred mouse strains, with their well-defined genetic backgrounds and immunological profiles, offer advantages for dissecting the role of the immune system in nevirapine-induced hepatotoxicity. C57BL/6 mice are known for their Th1-dominant immune responses, while BALB/c mice exhibit a Th2 bias. This difference can influence the nature and severity of an immune-mediated drug reaction.
Table 2: Comparison of Nevirapine-Induced Hepatotoxicity in C57BL/6 Mice
| Parameter | C57BL/6 Mouse |
| Nevirapine Dose | 600 mg/kg/day (oral)[9] |
| Key Biochemical Findings | - Data on liver enzymes not consistently reported to be elevated. |
| Key Histopathological Findings | - Mild liver injury may be observed. |
| Immune Response | - Influx of Ly6C+ cells in the spleen, suggesting an early innate immune response.[9] |
| Strengths | - Useful for studying the initial immune-triggering events. |
| Limitations | - Does not consistently develop overt hepatotoxicity. |
While direct comparative studies of nevirapine in BALB/c versus C57BL/6 mice are limited in the publicly available literature, the known immunological differences between these strains suggest they would be a valuable tool for future investigations. A Th2-biased BALB/c mouse might be more susceptible to hypersensitivity-like reactions, whereas the Th1-dominant C57BL/6 might model different aspects of the inflammatory response.
Experimental Protocols
General Protocol for Induction of Nevirapine Hepatotoxicity in Rodents
-
Animal Selection: Choose the appropriate species and strain based on the research question (e.g., Sprague-Dawley rats for general toxicity, C57BL/6 mice for immune response studies). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Prepare a suspension of nevirapine in a suitable vehicle, such as 0.5% methylcellulose in sterile water or saline.[10] The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (typically 5-10 ml/kg for oral gavage).
-
Administration: Administer nevirapine daily via oral gavage for the specified duration of the study.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and activity levels.
-
Sample Collection: At the end of the study period, collect blood samples via cardiac puncture or other appropriate methods for biochemical analysis of liver function markers (e.g., ALT, AST, ALP, bilirubin). Euthanize the animals and collect liver tissue for histopathological examination and other molecular analyses.
Biochemical Analysis
Serum levels of ALT, AST, ALP, and bilirubin can be measured using standard automated clinical chemistry analyzers.
Histopathological Analysis
Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic evaluation of hepatocellular necrosis, inflammation, and other pathological changes.
Visualizing the Pathways
Nevirapine Metabolic Activation Pathway
The following diagram illustrates the key steps in the metabolic activation of nevirapine in the liver, leading to the formation of reactive metabolites.
Caption: Metabolic activation of nevirapine.
Proposed Immune-Mediated Hepatotoxicity Pathway
This diagram outlines a proposed signaling pathway for immune-mediated liver injury induced by nevirapine.
Caption: Immune-mediated hepatotoxicity pathway.
Experimental Workflow
The following diagram provides a general workflow for studying nevirapine-induced hepatotoxicity in animal models.
Caption: Experimental workflow diagram.
Conclusion
The selection of an appropriate animal model is critical for elucidating the mechanisms of nevirapine-induced hepatotoxicity. Rat models, such as Sprague-Dawley and Wistar, are useful for characterizing dose-dependent toxicity. Mouse models, particularly inbred strains like C57BL/6, are invaluable for investigating the intricate role of the immune system. Future studies directly comparing nevirapine's effects in immunologically distinct mouse strains, such as BALB/c and C57BL/6, will be instrumental in further defining the immunopathology of this adverse drug reaction. This guide provides a foundational framework to assist researchers in designing and interpreting studies aimed at mitigating the risk of nevirapine-induced liver injury.
References
- 1. researchgate.net [researchgate.net]
- 2. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Immune System in Nevirapine-Induced Subclinical Liver Injury of a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. The role of corticosterone in nevirapine-induced idiosyncratic drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Assessment of Antibodies Against Nevirapine Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the cross-reactivity of antibodies developed against nevirapine (NVP) protein adducts. Accurate determination of antibody specificity is critical for developing reliable immunoassays to study the role of these adducts in NVP-induced hypersensitivity reactions and for their potential use as biomarkers.
Introduction: The Importance of Specificity
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component of antiretroviral therapy. However, its use can be limited by adverse drug reactions, such as hepatotoxicity and skin rash.[1][2] These toxicities are linked to the metabolic activation of nevirapine by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6.[3] This process leads to the formation of reactive metabolites, notably a quinone methide intermediate derived from the 12-hydroxy-NVP metabolite.[3][4][5] This electrophilic intermediate can covalently bind to cellular proteins, forming nevirapine adducts.[1][2]
Nevirapine Metabolic Activation and Adduct Formation
The metabolic pathway leading to the formation of reactive, protein-binding nevirapine metabolites is a key consideration for designing cross-reactivity studies. The primary route involves the oxidation of the 4-methyl group to 12-hydroxy-nevirapine, which is then further metabolized (e.g., by sulfation) to a reactive quinone methide.[3][4] This electrophile readily reacts with nucleophilic residues on proteins, such as cysteine, lysine, and tryptophan, to form stable covalent adducts.[1][2]
Comparative Analysis of Cross-Reactivity Assessment Methods
The primary method for evaluating antibody specificity is the competitive enzyme-linked immunosorbent assay (ELISA). This technique provides quantitative data on how well various related compounds compete with the target antigen for antibody binding. Western Blotting can serve as a valuable qualitative confirmation of specificity against whole proteins.
| Method | Principle | Advantages | Disadvantages |
| Competitive ELISA | A known amount of immobilized NVP-protein adduct competes with potential cross-reactants (competitors) in solution for binding to a limited amount of the anti-NVP adduct antibody. A lower signal indicates stronger competition and higher cross-reactivity.[9] | - Highly sensitive and quantitative.- High-throughput.- Allows for calculation of IC50 values for direct comparison of cross-reactivity. | - Indirectly measures binding.- Can be influenced by matrix effects in complex samples. |
| Western Blot | Unmodified and NVP-modified proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with the antibody. Specificity is shown by a band appearing only for the NVP-adducted protein lane.[9] | - Direct visualization of binding to the target protein.- Confirms binding to the correct molecular weight protein.- Good for identifying gross non-specific binding. | - Primarily qualitative or semi-quantitative.- Lower throughput than ELISA.- Less sensitive for detecting subtle cross-reactivity. |
| Surface Plasmon Resonance (SPR) | Measures binding kinetics in real-time by detecting changes in mass on a sensor chip surface where the target antigen is immobilized. | - Provides detailed kinetic data (on-rates, off-rates, affinity).- Highly sensitive.- Label-free detection. | - Requires specialized and expensive equipment.- Can be complex to develop and optimize assays. |
Data Presentation: Quantifying Cross-Reactivity
A competitive ELISA is the gold standard for quantifying the degree of cross-reactivity. The results are typically presented as the concentration of a competitor required to inhibit 50% of the antibody binding (IC50). A lower IC50 value signifies a higher affinity and thus greater cross-reactivity.
Table 1: Hypothetical Competitive ELISA Results for an Anti-NVP-HSA Adduct Antibody
| Competitor | Description | IC50 (µM) | % Cross-Reactivity* |
| NVP-HSA Adduct | Target Antigen | 0.05 | 100% |
| Nevirapine | Parent Drug | > 1000 | < 0.005% |
| 12-Hydroxy-Nevirapine | Primary Metabolite | > 1000 | < 0.005% |
| 2-Hydroxy-Nevirapine | Other Metabolite[10] | > 1000 | < 0.005% |
| Unmodified HSA | Carrier Protein | > 1000 | < 0.005% |
| Efavirenz-HSA Adduct | Unrelated Drug Adduct | > 1000 | < 0.005% |
*Calculated as (IC50 of Target Antigen / IC50 of Competitor) x 100.
The data in Table 1 illustrates a highly specific antibody. It binds strongly to the NVP-HSA adduct, but shows negligible binding to the parent drug, its metabolites, the unmodified carrier protein, or an adduct from a different drug. This level of specificity is essential for a reliable immunoassay.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible cross-reactivity assessment.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to assess the specificity of a polyclonal antibody raised against NVP-adducted Human Serum Albumin (HSA).
Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Anti-NVP-HSA polyclonal antibody
-
NVP-HSA adduct (for coating)
-
Competitors: Nevirapine, 12-hydroxy-nevirapine, unmodified HSA, etc.
-
Peroxidase-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)
-
Coating Buffer (Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (5% non-fat dry milk in PBST)
-
Assay Buffer (1% BSA in PBST)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute NVP-HSA adduct to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of each competitor (e.g., from 10 mM down to 1 pM) in Assay Buffer.
-
Dilute the primary anti-NVP-HSA antibody in Assay Buffer to a pre-determined optimal concentration (e.g., the concentration that gives ~80% of the maximum signal in a direct ELISA).
-
In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the diluted primary antibody. Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody: Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's recommendation. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Analysis: Plot the absorbance against the log of the competitor concentration. Use a four-parameter logistic regression to determine the IC50 for each competitor.
Conclusion and Recommendations
A rigorous assessment of antibody cross-reactivity is a non-negotiable step in the development of immunoassays for drug-protein adducts.
-
Primary Assessment: The competitive ELISA should be the primary method used to quantitatively determine the specificity and cross-reactivity profile of an antibody against the parent drug, its major metabolites, and other relevant molecules.
-
Orthogonal Confirmation: Methods like Western Blotting should be used as an orthogonal approach to confirm that the antibody specifically recognizes the adducted protein and does not bind to the unmodified version.
-
Thoroughness: The panel of potential cross-reactants should be comprehensive, including not only the parent drug but also all major stable metabolites and structurally similar compounds that may be co-administered.
By employing these methodologies, researchers can develop highly specific and reliable antibodies, paving the way for accurate quantification of nevirapine adducts and a better understanding of their role in drug-induced toxicity.
References
- 1. Protein adducts as prospective biomarkers of nevirapine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTEIN ADDUCTS AS PROSPECTIVE BIOMARKERS OF NEVIRAPINE TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Different Reactive Metabolites of Nevirapine Require Distinct Glutathione S-Transferase Isoforms for Bioinactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 8. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elisakits.co.uk [elisakits.co.uk]
- 10. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Data on Nevirapine Quinone Methide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo data concerning the formation and activity of nevirapine's reactive metabolite, the quinone methide. The following sections detail the experimental findings, methodologies, and the correlation between laboratory and clinical observations, offering insights into the mechanisms of nevirapine-induced hepatotoxicity.
Executive Summary
Nevirapine, a non-nucleoside reverse transcriptase inhibitor, is associated with significant liver injury in some patients.[1][2][3] Evidence strongly suggests that this toxicity is mediated by a reactive quinone methide metabolite formed through the metabolic activation of nevirapine. Both in vitro and in vivo studies have demonstrated the formation of this metabolite and its propensity to covalently bind to cellular proteins, a key event in initiating cellular damage. This guide synthesizes the available data to provide a clear correlation between the in vitro bioactivation of nevirapine and its in vivo consequences.
Data Presentation: In Vitro vs. In Vivo Findings
The following tables summarize the key quantitative and qualitative findings from in vitro and in vivo studies on nevirapine quinone methide.
Table 1: In Vitro Data Summary
| Parameter | Finding | Experimental System | Reference |
| Metabolite Formation | Formation of a reactive quinone methide via oxidation of the methyl group. | Human, rat, and mouse hepatic microsomes; expressed human CYP3A4, rat CYP3A1 and CYP2C11.[1][2] | [1][2] |
| Covalent Binding | Covalent binding of nevirapine to microsomal proteins, with a major adduct at ~55 kDa. | Male C57BL/6 mouse and male Brown Norway rat hepatic microsomes.[1][2] | [1][2] |
| Enzyme Involvement | CYP3A4, CYP2C11, and CYP3A1 are implicated in the formation of the reactive metabolite. | Expressed rat and human cytochrome P450 enzymes.[1][2] | [1][2] |
| Cytotoxicity | Nevirapine induces apoptosis in HepG2 cells, suggesting direct cytotoxicity of the parent drug. | HepG2 liver cell line (low cytochrome P450 expression).[4] | [4] |
| Metabolite Detoxification | Formation of glutathione (GSH) conjugates, indicating a detoxification pathway. | Rat and human liver microsomes.[3][5] | [3][5] |
Table 2: In Vivo Data Summary
| Parameter | Finding | Experimental System | Reference |
| Metabolite Detection | Identification of isomeric nevirapine mercapturates (thioether conjugates) in urine. | HIV-positive patients, rats.[3] | [3] |
| Covalent Binding | Extensive covalent binding of nevirapine to a wide range of hepatic proteins. | Female Brown Norway rats and C57BL/6 mice.[1][2] | [1][2] |
| Hepatotoxicity | Small, transient increases in ALT levels and focal liver necrosis observed in some mice. | Male C57BL/6 mice and male Cbl-b–/– mice.[1][2] | [1][2] |
| Correlation with Rash | The pathway leading to skin rash (12-hydroxy-NVP) shows much less covalent binding than the pathway leading to the quinone methide. | In vitro and in vivo models.[1][2] | [1][2] |
| Deuterated Analog | An analog of NVP with deuterium-replaced methyl hydrogens showed less covalent binding. | In vitro and in vivo.[1][2] | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic bioactivation of nevirapine and a typical experimental workflow for studying its covalent binding.
Caption: Metabolic bioactivation of Nevirapine to reactive metabolites.
Caption: Workflow for correlating in vitro and in vivo covalent binding.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are synthesized from the referenced studies.
In Vitro Covalent Binding Assay
-
Incubation: Nevirapine is incubated with hepatic microsomes (from mice, rats, or humans) in the presence of an NADPH-generating system to initiate cytochrome P450-mediated metabolism.[1] A typical incubation might contain 0.8 mg/mL of microsomal protein and 0.5 mM of nevirapine.[1]
-
Protein Precipitation: Following incubation, the reaction is quenched, and proteins are precipitated, often using a solvent like methanol.
-
Washing: The protein pellet is washed multiple times to remove any non-covalently bound nevirapine and its metabolites.
-
Protein Quantification: The washed protein pellet is resolubilized, and the protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-nevirapine antiserum to detect proteins that have been covalently modified by the reactive metabolite.[1]
In Vivo Animal Studies
-
Animal Models: Female Brown Norway rats or C57BL/6 mice are commonly used.[1][2]
-
Drug Administration: Nevirapine is administered to the animals, for example, at a dose of 150 mg/kg/day orally in chow for rats or 950 mg/kg/day for mice.[1] Treatment duration can vary from days to weeks.[1]
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and their livers are collected.
-
Microsome Isolation: Hepatic microsomes are isolated from the liver homogenates by differential centrifugation.
-
Analysis: The isolated microsomes are then analyzed for covalent binding using the Western blot protocol described above.[1] Additionally, blood samples may be collected to measure serum alanine aminotransferase (ALT) levels as a marker of liver injury.[1][2]
Detection of Mercapturates in Human Urine
-
Sample Collection: Urine samples are collected from HIV-positive patients receiving nevirapine therapy.[3]
-
Sample Preparation: Urine samples are prepared for analysis, which may involve centrifugation and filtration.
-
LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify nevirapine mercapturates.[3]
-
NMR for Structural Confirmation: The structure of the identified mercapturates can be definitively confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, often after isolation from a larger volume source like rat bile.[3]
Correlation and Conclusion
The data from in vitro and in vivo studies show a strong correlation, supporting the hypothesis that the quinone methide metabolite of nevirapine is a key player in the observed hepatotoxicity.
-
Consistent Mechanism: The formation of a reactive metabolite that covalently binds to proteins is observed in both isolated microsomal systems and in living organisms treated with nevirapine.[1][2]
-
Direct Evidence in Humans: The detection of nevirapine mercapturates in the urine of patients provides the first direct evidence of the formation of reactive intermediates, including the quinone methide, in humans.[3]
-
Predictive Value of In Vitro Models: The in vitro covalent binding assays appear to be a good predictor of the potential for bioactivation in vivo. The reduced covalent binding of a deuterated nevirapine analog both in vitro and in vivo further strengthens this correlation.[1][2]
While animal models do not perfectly replicate the pattern of liver injury seen in humans, they are invaluable for demonstrating the biochemical mechanism of toxicity.[1][2] The collective evidence strongly implicates the this compound in the pathogenesis of nevirapine-induced liver injury. These findings underscore the importance of evaluating the bioactivation potential of drug candidates early in the development process to mitigate the risk of idiosyncratic adverse drug reactions.
References
- 1. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Deuterium Substitution Attenuates Nevirapine Bioactivation to a Reactive Quinone Methide
A comparative guide for researchers on the effects of deuteration on Nevirapine metabolism and toxicity, supported by experimental data.
Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component of antiretroviral therapy for HIV-1. However, its use is associated with significant risks of hepatotoxicity and skin rash.[1] These adverse reactions are linked to the bioactivation of NVP by cytochrome P450 (CYP) enzymes into reactive metabolites, particularly a quinone methide intermediate.[2][3] This electrophilic species can form covalent adducts with cellular macromolecules like proteins, leading to cellular damage and triggering immune responses.[3]
One strategy to mitigate this toxicity is to alter the metabolic profile of NVP through deuteration. By replacing hydrogen atoms with their heavier isotope, deuterium, at a primary site of metabolism, the rate of enzymatic bond cleavage can be slowed. This phenomenon, known as the kinetic isotope effect (KIE), can reduce the formation of reactive metabolites.[3][4] This guide compares the metabolic fate and resulting toxicity of standard Nevirapine with its deuterated analog, focusing on the formation of the quinone methide.
Comparative Analysis of Deuterated vs. Non-Deuterated Nevirapine
Substituting the hydrogens on the 12-methyl group of Nevirapine with deuterium (12-d3-NVP) has been shown to significantly decrease the formation of metabolites linked to toxicity.[3][5] The primary pathway leading to the formation of the reactive quinone methide is the oxidation of this 12-methyl group, which also produces 12-hydroxy-nevirapine (12-OHNVP).[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies comparing the metabolism and effects of NVP and its deuterated analog (12-d3-NVP).
Table 1: Effect of Deuteration on 12-Hydroxy-Nevirapine (12-OHNVP) Formation
| Biological System | Compound Concentration | Time Point | Fold Decrease in 12-OHNVP Formation (NVP vs. 12-d3-NVP) | Citation |
| Primary Human Hepatocytes | 10 µM | 24 h | 10.6 | [1][4] |
| Primary Human Hepatocytes | 10 µM | 48 h | 13.2 | [1] |
| Primary Mouse Hepatocytes | 10 µM | - | 4.6 | [4][5] |
| Primary Mouse Hepatocytes | 400 µM | 8 h | 3.5 | [1][5] |
Table 2: Kinetic Isotope Effect and Impact on Cell Viability
| Parameter | Value | Biological System | Citation |
| Observed Kinetic Isotope Effect (DK) | 10.1 | Human Liver Microsomes | [4][5] |
| Reduction in Cell Death (NVP vs. 12-d3-NVP) | 30% | Mouse Hepatocytes (400 µM) | [1][4] |
| Covalent Binding Reduction | Marked Decrease | In vitro and in vivo | [1] |
A notable consequence of slowing the primary metabolic pathway is the potential for "metabolic switching," where alternative pathways become more prominent.[5] In the case of 12-d3-NVP, an increase in the formation of glucuronidated and glutathione-conjugated metabolites has been observed.[1][4] While this reduces the formation of the primary toxic metabolite, the implications of this altered metabolic profile require further investigation.[4][6]
Metabolic Pathway and Experimental Workflow
Nevirapine Bioactivation Pathway
The diagram below illustrates the metabolic pathway of Nevirapine, highlighting the formation of the 12-hydroxy metabolite and the reactive quinone methide. It also shows the site of deuterium substitution and its effect on shunting metabolism towards alternative pathways.
References
- 1. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Nevirapine Quinone Methide Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for assessing exposure to nevirapine quinone methide, a reactive metabolite implicated in the idiosyncratic hepatotoxicity and skin rashes associated with the antiretroviral drug nevirapine. Understanding the formation and detection of this reactive intermediate is crucial for drug safety assessment and patient monitoring.
Introduction to Nevirapine Bioactivation
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[1] This process generates several hydroxylated metabolites. One key metabolite, 12-hydroxynevirapine, can undergo further bioactivation to form a highly reactive quinone methide intermediate.[2][3] This electrophilic species can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular stress, immune responses, and ultimately, tissue injury.[4][5][6] The detection of stable downstream products of this reactive metabolite serves as a biomarker for its formation and potential for toxicity.
Biomarkers of this compound Exposure
Two primary types of biomarkers have been validated to indicate the in vivo formation of this compound: urinary mercapturates and protein adducts.
Urinary Mercapturates
Urinary mercapturates are stable thioether conjugates formed from the reaction of the quinone methide intermediate with glutathione (GSH), which are then further metabolized and excreted in the urine.[7] Two isomeric nevirapine mercapturates, substituted at the C-3 and exocyclic C-12 positions, have been identified in the urine of patients receiving nevirapine.[7]
Advantages:
-
Non-invasive sample collection (urine).
-
Reflects systemic exposure and detoxification of the reactive metabolite.
Disadvantages:
-
May not directly represent tissue-specific covalent binding at the site of toxicity.
-
Requires sensitive analytical techniques for detection and quantification.
Protein Adducts
The this compound can form covalent adducts with nucleophilic amino acid residues on proteins, such as human serum albumin (HSA).[4][5][8] The detection of these adducts in blood provides direct evidence of the reactive metabolite binding to macromolecules in the body.[8]
Advantages:
-
Provides direct evidence of macromolecular damage.
-
HSA adducts are readily accessible in blood samples and have a longer half-life than the reactive metabolite itself.
Disadvantages:
-
Requires more complex analytical workflows for detection, often involving protein digestion and mass spectrometry.
-
The relationship between the level of protein adducts and the severity of clinical symptoms is still under investigation.
Quantitative Data Comparison
While direct head-to-head comparative studies quantifying the predictive value of each biomarker for nevirapine toxicity are limited, the following table summarizes key quantitative parameters and findings from validation studies.
| Biomarker Type | Analyte(s) | Sample Matrix | Analytical Method(s) | Key Findings & Quantitative Data | Reference(s) |
| Urinary Mercapturates | Isomeric Nevirapine Mercapturates (C-3 and C-12 thioether conjugates) | Urine | NMR, LC-MS/MS | - Identified in the urine of HIV-positive patients on nevirapine therapy.- The major mercapturate was quantified by NMR and used to calibrate a mass spectrometric assay. | [7] |
| Protein Adducts | Nevirapine-HSA Adducts | Human Serum | LC-MS/MS | - Nevirapine adducts were identified on specific histidine and cysteine residues of HSA in patients receiving nevirapine.- Provides direct in vivo evidence of protein haptenation by a reactive nevirapine metabolite. | [8] |
| Parent Drug & Metabolites | Nevirapine Plasma Concentration | Plasma | HPLC, LC-MS/MS | - Some studies suggest an association between higher nevirapine plasma concentrations (>5,300 ng/mL for rash, >6,000 ng/mL for hepatotoxicity) and adverse events, though findings are not always consistent. | [9] |
Experimental Protocols
Quantification of Urinary Mercapturates via LC-MS/MS
This protocol is based on the methodology described for the quantification of nevirapine mercapturates in human urine.[7]
-
Sample Preparation:
-
Urine samples are subjected to solid-phase extraction (SPE) for concentration and purification of the metabolites.
-
-
Chromatographic Separation:
-
An aliquot of the concentrated extract is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
The HPLC eluent is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for the nevirapine mercapturate isomers.
-
-
Quantification:
-
A calibration curve is generated using synthesized and purified mercapturate standards of known concentrations.
-
The concentration of the mercapturates in the urine samples is determined by comparing their peak areas to the calibration curve.
-
Detection of Nevirapine-HSA Adducts via LC-MS/MS
The following is a generalized protocol for the detection of nevirapine adducts on human serum albumin, based on established methods.[4][8]
-
Protein Isolation:
-
Human serum albumin is isolated from patient plasma samples using affinity chromatography or other protein purification techniques.
-
-
Proteolytic Digestion:
-
The isolated HSA is denatured, reduced, and alkylated, followed by enzymatic digestion with a protease such as trypsin. This cleaves the protein into smaller peptides.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by nano-flow liquid chromatography coupled to a high-resolution mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS) based on their intensity.
-
-
Data Analysis:
-
The MS/MS spectra are searched against a human protein database to identify the peptide sequences.
-
A mass shift corresponding to the addition of the nevirapine moiety is used to identify modified peptides.
-
The site of modification on the peptide can be determined by analyzing the fragmentation pattern in the MS/MS spectrum.
-
Visualizations
Caption: Metabolic pathway of nevirapine leading to the formation of a reactive quinone methide intermediate and subsequent detoxification or covalent binding.
Caption: Experimental workflows for the analysis of urinary mercapturates and protein adducts as biomarkers of this compound exposure.
References
- 1. ClinPGx [clinpgx.org]
- 2. Demonstration of the metabolic pathway responsible for nevirapine-induced skin rash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTEIN ADDUCTS AS PROSPECTIVE BIOMARKERS OF NEVIRAPINE TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein adducts as prospective biomarkers of nevirapine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury | Semantic Scholar [semanticscholar.org]
- 7. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of drug bioactivation in vivo: mechanism of nevirapine-albumin conjugate formation in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of Nevirapine Levels with Rash or Hepatotoxicity Among HIV-Infected Thai Women - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivation of Nevirapine: A Comparative Guide to Analytical Methods for Quantifying its Quinone Methide Precursor
For researchers, scientists, and drug development professionals, understanding the bioactivation of drugs like Nevirapine is critical for assessing potential toxicity. A key reactive metabolite implicated in Nevirapine-induced adverse reactions is its quinone methide. However, the direct quantification of this highly reactive and transient intermediate is analytically challenging. Therefore, current methodologies focus on quantifying its stable precursors or surrogate markers, primarily the 12-hydroxynevirapine metabolite and its conjugates.
This guide provides a comprehensive comparison of two widely employed analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is paramount for obtaining accurate and reliable data in metabolic and toxicological studies. This comparison delves into the performance characteristics and experimental protocols of each method, offering valuable insights to guide your research.
Quantitative Performance at a Glance
The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the nature of the biological matrix being analyzed. The following table summarizes the key quantitative performance parameters for the analysis of Nevirapine and its metabolites using these two techniques.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.027 µg/mL (for Nevirapine in tablets)[1] | 2-3 pg/mg (for Nevirapine and metabolites in hair)[2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL (for Nevirapine and its phase I metabolites in human plasma)[3] | 6-11 pg/mg (for Nevirapine and metabolites in hair)[2] |
| Linearity Range | 10-10,000 ng/mL (for Nevirapine in human plasma)[3] | 0.8-10,000 ng/mL (for Nevirapine in methanol)[2] |
| Recovery | ~94% (for Nevirapine and its phase I metabolites from human plasma)[3] | 85-115% (for Nevirapine and metabolites from human hair)[2][4] |
Experimental Protocols: A Detailed Look
Accurate and reproducible results hinge on meticulously executed experimental protocols. Below are detailed methodologies for both HPLC-UV and LC-MS/MS-based quantification of Nevirapine and its metabolites.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method offers a cost-effective and robust approach for the quantification of Nevirapine and its metabolites in various matrices.
Sample Preparation (Human Plasma) [3]
-
Protein Precipitation: To 200 µL of human plasma, add 400 µL of acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
Chromatographic Conditions [3]
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, acetonitrile, and water (pH 3, adjusted with orthophosphoric acid) in a ratio of 68:9:23 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for analyzing low-abundance metabolites and complex biological samples.
Sample Preparation (Human Hair) [2][4]
-
Decontamination: Wash hair samples sequentially with dichloromethane and methanol to remove external contaminants.
-
Pulverization: Pulverize the dried hair samples.
-
Extraction: Extract the analytes from approximately 20 mg of pulverized hair with a suitable solvent mixture (e.g., methanol/trifluoroacetic acid).
-
Incubation: Incubate the samples at an elevated temperature (e.g., 45°C) for an extended period (e.g., overnight).
-
Centrifugation and Evaporation: Centrifuge the samples and evaporate the supernatant to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection.
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile and water, often with additives like formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Nevirapine and its metabolites.
Visualizing the Pathway and Process
To better understand the context of these analytical methods, the following diagrams illustrate the bioactivation pathway of Nevirapine and a typical experimental workflow.
References
Assessing the Clinical Relevance of Nevirapine Quinone Methide Adducts: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the clinical relevance of drug metabolites is paramount for assessing drug safety and efficacy. This guide provides a comparative analysis of Nevirapine and its alternatives, focusing on the formation of quinone methide adducts and their association with adverse drug reactions. Experimental data and detailed methodologies are presented to support a comprehensive evaluation.
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the treatment of HIV-1. However, its use is associated with significant idiosyncratic adverse reactions, primarily hepatotoxicity and skin rash.[1][2] Evidence strongly suggests that these toxicities are linked to the metabolic activation of Nevirapine into a reactive quinone methide intermediate, which subsequently forms covalent adducts with cellular macromolecules such as proteins and DNA.[3][4]
This guide delves into the mechanisms of Nevirapine bioactivation, the clinical implications of adduct formation, and compares these aspects with alternative NNRTIs, including Efavirenz, Rilpivirine, Etravirine, and Doravirine.
Comparative Analysis of Nevirapine and Alternative NNRTIs
The following tables summarize the key characteristics of Nevirapine and its alternatives concerning their metabolism, potential for reactive metabolite formation, and associated clinical adverse reactions.
| Drug | Primary Metabolic Enzymes | Reactive Metabolite | Adduct Formation | Associated Adverse Reactions |
| Nevirapine | CYP3A4, CYP2B6[5][6] | Quinone Methide[3] | Protein and DNA adducts[7][8] | Hepatotoxicity, Skin Rash (including Stevens-Johnson syndrome)[1][2] |
| Efavirenz | CYP2B6, CYP3A4[9] | Epoxide (postulated), Reactive Oxygen Species[10][11] | Glutathione adducts (in rats), 8-OHdG DNA adducts (oxidative stress-related)[10][11] | Neuropsychiatric effects, Rash, Hepatotoxicity[1][12] |
| Rilpivirine | CYP3A4[13] | Not well-characterized | Limited data available | Rash, Depression, Insomnia, Headache[14] |
| Etravirine | CYP2C9, CYP2C19, CYP3A4[15] | Quinone-imine (postulated) | Glutathione and N-acetyl-L-cysteine adducts[16] | Rash (including Stevens-Johnson syndrome), Nausea, Diarrhea[16][17] |
| Doravirine | CYP3A4, CYP3A5[18] | Not well-characterized | Low potential suggested by metabolism profile | Nausea, Dizziness, Headache, Fatigue, Diarrhea, Abnormal dreams[19] |
Quantitative Insights into Nevirapine Adduct Formation and Clinical Outcomes
While extensive quantitative data directly correlating Nevirapine quinone methide adduct levels with the severity of hepatotoxicity or skin rash in large patient cohorts remains limited in publicly available literature, several studies provide crucial insights:
| Parameter | Observation | Reference |
| Nevirapine Plasma Levels and Hepatotoxicity | In a study of 70 HIV-infected patients, higher plasma concentrations of Nevirapine were found to be an independent predictor of liver toxicity. Patients with chronic hepatitis C and Nevirapine concentrations greater than 6 µg/mL had a 92% risk of liver toxicity. | [6][20][21] |
| In Vitro Covalent Binding | Studies have demonstrated that Nevirapine covalently binds to hepatic microsomes from mice, rats, and humans. The major protein adduct has a mass of approximately 55 kDa. Incubation with human CYP3A4 leads to covalent binding. | [3] |
| Deuterated Nevirapine Analogue | An analogue of Nevirapine with deuterium-substituted methyl hydrogens showed reduced covalent binding compared to the parent drug, providing strong evidence that the quinone methide, formed by oxidation of the methyl group, is responsible for covalent binding in the liver. | [3] |
| 12-hydroxy-Nevirapine and Skin Rash | The 12-hydroxylation pathway is implicated in skin rash. While the covalent binding of 12-hydroxy-NVP in the liver is much less than that of the parent Nevirapine, its subsequent sulfation in the skin is believed to be a key step in the mechanism of Nevirapine-induced skin rash. | [2][3] |
Experimental Protocols
A variety of sophisticated analytical techniques are employed to investigate the formation of this compound adducts and to elucidate the metabolic pathways of NNRTIs.
Detection and Characterization of Protein Adducts
-
Objective: To identify and characterize covalent adducts formed between reactive metabolites of Nevirapine and proteins.
-
Methodology:
-
In Vitro Incubation: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4) are incubated with Nevirapine in the presence of NADPH to generate metabolites.
-
Protein Isolation: Proteins from the incubation mixture are precipitated and washed to remove unbound drug and metabolites.
-
Proteolysis: The protein pellet is resolubilized and digested into smaller peptides using a protease such as trypsin.
-
Mass Spectrometry Analysis (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The identification of peptides with a mass shift corresponding to the addition of the Nevirapine metabolite confirms the formation of a covalent adduct. Specific adducted amino acid residues can be identified through fragmentation analysis.[8]
-
Western Blotting: An anti-Nevirapine antiserum can be used to detect proteins that have been covalently modified by Nevirapine.[3]
-
Glutathione Trapping of Reactive Metabolites
-
Objective: To trap and identify unstable reactive metabolites.
-
Methodology:
-
In Vitro Incubation: Nevirapine is incubated with human liver microsomes and NADPH in the presence of a trapping agent, typically glutathione (GSH).
-
LC-MS/MS Analysis: The incubation mixture is analyzed by LC-MS/MS to detect the formation of Nevirapine-GSH conjugates. The structure of the conjugate can provide insights into the structure of the reactive intermediate.[16]
-
Quantification of Nevirapine and its Metabolites in Biological Matrices
-
Objective: To measure the concentrations of Nevirapine and its metabolites in plasma, tissues, or other biological samples.
-
Methodology:
-
Sample Preparation: Plasma or homogenized tissue samples are subjected to protein precipitation or liquid-liquid extraction to isolate the analytes.
-
LC-MS/MS Analysis: The extracted samples are analyzed by a validated LC-MS/MS method. A stable isotope-labeled internal standard is typically used for accurate quantification. The method is validated for linearity, accuracy, precision, and sensitivity.[22]
-
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key pathways and workflows discussed.
Caption: Metabolic activation of Nevirapine leading to the formation of reactive metabolites and associated toxicities.
Caption: A generalized experimental workflow for the detection and characterization of drug-protein adducts using LC-MS/MS.
Caption: A logical comparison of the relative risks associated with Nevirapine and its alternatives regarding reactive metabolite formation and clinical toxicity.
Conclusion
The clinical relevance of this compound adducts is strongly supported by the association between its metabolic activation and the incidence of severe hepatotoxicity and skin rash. While direct quantitative correlations in patient populations are an area for further research, the available mechanistic and in vitro data provide a compelling case for the role of these adducts in Nevirapine-related toxicities.
Alternative NNRTIs generally exhibit different metabolic profiles and, in some cases, a lower propensity for forming reactive adducts, which may contribute to their improved safety profiles. However, as evidenced by etravirine and efavirenz, the potential for bioactivation and associated adverse reactions remains a critical consideration in the development and clinical use of all drugs in this class. Continued research employing advanced analytical techniques is essential for a more complete understanding of the mechanisms underlying these idiosyncratic reactions and for the development of safer antiretroviral therapies.
References
- 1. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. | Semantic Scholar [semanticscholar.org]
- 3. Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nevirapine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of DNA adducts from the HIV reverse transcriptase inhibitor nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein adducts as prospective biomarkers of nevirapine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of Doravirine and Exposure-Response Analysis in Individuals with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
- 14. The role of rilpivirine in clinical practice: strengths and weaknesses of the new nonnucleoside reverse transcriptase inhibitor for HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterisation of the absorption, distribution, metabolism, excretion and mass balance of doravirine, a non-nucleoside reverse transcriptase inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PK Data and Dose Selection for Experimental NNRTI, Doravirine [natap.org]
- 20. Liver toxicity caused by nevirapine [natap.org]
- 21. Liver toxicity caused by nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Double-Edged Sword: Nevirapine Quinone Methide's Role in Skin Rash vs. Liver Injury
A Comparative Guide for Researchers and Drug Development Professionals
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the treatment of HIV-1 infection. However, its clinical utility is often hampered by idiosyncratic adverse drug reactions, most notably skin rash and severe hepatotoxicity. Emerging evidence points to a highly reactive metabolite, nevirapine quinone methide (NVP-QM), as a key culprit in mediating these toxicities. This guide provides a comprehensive comparison of the role of NVP-QM in skin rash versus liver injury, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms to aid researchers and drug development professionals in understanding and mitigating these adverse effects.
At a Glance: Comparing Nevirapine-Induced Skin Rash and Liver Injury
| Feature | Skin Rash | Liver Injury |
| Incidence | Approximately 20%[1] | Clinically apparent injury in ~1%[1], with fatalities in ~0.1%[1] |
| Onset | Typically within the first 6-8 weeks of therapy[1] | Almost always within the first 6 to 8 weeks of therapy (average 3 weeks)[1] |
| Key Metabolite | 12-hydroxy-nevirapine (12-OH-NVP) leading to NVP-QM formation in the skin[2][3][4] | NVP-QM formed directly in the liver by Cytochrome P450 enzymes[2][4][5][6][7] |
| Proposed Mechanism | Immune-mediated hypersensitivity reaction involving CD4+ T cells[3] | Believed to be immunoallergic, but direct toxicity from NVP-QM is also implicated[1][8][9][10] |
| Clinical Presentation | Maculopapular exanthema, can progress to Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN)[1][3] | Abdominal pain, fatigue, fever, rash, jaundice; can be hepatocellular or cholestatic[1] |
| Risk Factors | Female gender, higher CD4 counts[11] | Female gender, higher CD4 counts, pre-existing liver disease (HCV/HBV)[1][11][12] |
The Central Culprit: Formation of this compound
The bioactivation of nevirapine to its reactive quinone methide metabolite is a critical initiating event in both skin and liver toxicities. However, the specific metabolic pathways leading to NVP-QM formation appear to differ between the two organs.
Hepatic Bioactivation
In the liver, nevirapine is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6.[1] This process can lead to the direct oxidation of the exocyclic methyl group of nevirapine, forming a benzylic free radical intermediate. This intermediate can then lose another hydrogen atom to form the highly reactive NVP-QM.[2][4] This reactive electrophile can covalently bind to hepatic proteins, leading to cellular stress, immune responses, and ultimately, liver damage.[5][6][7]
Cutaneous Bioactivation
The pathway to NVP-QM formation in the skin is thought to be different and involves a two-step process. First, nevirapine is metabolized in the liver to 12-hydroxy-nevirapine (12-OH-NVP).[2][3][4] This more stable metabolite is then transported to the skin, where it can be further metabolized. It is proposed that sulfation of the 12-OH-NVP metabolite in the skin, followed by the loss of the sulfate group, leads to the formation of NVP-QM locally.[2][4] This localized formation of the reactive metabolite is believed to trigger an immune-mediated skin rash.
Mechanistic Deep Dive: Signaling Pathways and Cellular Responses
The following diagrams illustrate the proposed signaling pathways for nevirapine-induced liver injury and skin rash, highlighting the central role of NVP-QM.
Figure 1: Proposed signaling pathway for Nevirapine-induced liver injury.
Figure 2: Proposed signaling pathway for Nevirapine-induced skin rash.
Experimental Evidence and Methodologies
The hypotheses surrounding the differential roles of NVP-QM in skin and liver toxicity are supported by a range of experimental studies.
Key Experimental Findings
| Experimental Observation | Implication for Skin Rash | Implication for Liver Injury | Reference |
| Treatment with 12-OH-NVP induces a skin rash in a rat model. | Supports the role of the 12-hydroxylation pathway in skin toxicity. | Suggests the parent drug or a different metabolite is responsible for liver injury. | [2][3] |
| Deuteration of the exocyclic methyl group of nevirapine inhibits the 12-OH pathway and reduces the incidence of skin rash. | Confirms the 12-hydroxylation pathway is critical for the development of skin rash. | - | [2][4] |
| Covalent binding of nevirapine metabolites is more extensive in the liver than in the skin. | Suggests a lower concentration of the reactive metabolite or a different mechanism of toxicity in the skin. | Consistent with direct formation of NVP-QM in the liver leading to protein adducts. | [6][7][13] |
| An anti-NVP antiserum detected covalent binding to hepatic microsomes from mice, rats, and humans. | - | Provides direct evidence of NVP-QM-mediated protein binding in the liver. | [5][6][7][13] |
| Co-treatment with the P450 inhibitor 1-aminobenzotriazole alters the pattern of covalent binding in the liver. | - | Confirms the involvement of CYP450 enzymes in the bioactivation of nevirapine in the liver. | [5][6][13] |
| In vitro studies show that the sulfate of 12-OH-NVP covalently binds in the skin. | Supports the hypothesis that sulfation of 12-OH-NVP is a key step in the formation of the reactive metabolite in the skin. | - | [14] |
Experimental Protocols
Animal Models:
-
Nevirapine-Induced Skin Rash in Rats: A key model utilizes Brown Norway rats, which develop a skin rash that mimics the human reaction when treated with nevirapine.[3] This model has been instrumental in dissecting the metabolic pathway responsible for the rash.[2][4]
-
Protocol: Rats are typically administered nevirapine orally or via intraperitoneal injection. The development and severity of the rash are monitored over time. To investigate the role of specific metabolites, animals can be treated with the metabolite of interest (e.g., 12-OH-NVP) or with inhibitors of specific metabolic pathways.[2][4]
-
In Vitro Assays:
-
Microsomal Incubations: Liver microsomes from different species (human, rat, mouse) are incubated with nevirapine to study its metabolism and the formation of reactive metabolites.[5][6][7][13]
-
Protocol: Microsomes are incubated with nevirapine in the presence of an NADPH-generating system. The formation of metabolites can be analyzed by techniques like HPLC and mass spectrometry. Covalent binding of reactive metabolites to microsomal proteins can be detected using radiolabeled nevirapine or specific antibodies.[5][6][7][13]
-
Workflow for Investigating Nevirapine Bioactivation:
References
- 1. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Demonstration of the metabolic pathway responsible for nevirapine-induced skin rash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nevirapine hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury | Semantic Scholar [semanticscholar.org]
- 8. thescipub.com [thescipub.com]
- 9. researchgate.net [researchgate.net]
- 10. thescipub.com [thescipub.com]
- 11. Risk factors for severe, life-threatening and fatal hepatotoxicity with nevirapine | HIV i-Base [i-base.info]
- 12. Liver toxicity caused by nevirapine [natap.org]
- 13. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Researchers: Essential Protocols for Handling Nevirapine Quinone Methide
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Nevirapine quinone methide. Strict adherence to these protocols is mandatory to ensure personal safety and proper disposal of this reactive metabolite.
Nevirapine, a non-nucleoside reverse transcriptase inhibitor, is metabolized in the body to form reactive intermediates, including this compound. This metabolite is implicated in the hepatotoxicity associated with the parent drug, as it can covalently bind to cellular macromolecules.[1][2][3] Due to its reactive and electrophilic nature, stringent safety measures are imperative when handling this compound in a research setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on guidelines for hazardous and cytotoxic drugs.[4][5][6]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified) | Provides a robust barrier against skin contact with the hazardous compound. The outer glove should be changed immediately upon contamination or every 30-60 minutes. |
| Gown | Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffs | Protects the body from splashes and spills. The gown should be discarded as contaminated waste after each use. |
| Eye Protection | Chemical splash goggles and a full-face shield | Ensures complete protection of the eyes and face from splashes during handling. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator | Recommended when there is a potential for aerosol generation, such as when handling the compound in powdered form or during sonication. |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the designated work area. |
Operational Plan: Safe Handling Procedures
All work with this compound must be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.
Preparation and Handling Workflow:
-
Designated Area: Cordon off a specific area for the handling of this compound. Clearly label the area with "Hazardous Chemical Handling" signage.
-
Pre-Experiment Check: Before starting any work, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood or BSC is functioning correctly.
-
Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, face shield, and respirator if needed).
-
Handling: Conduct all manipulations of the compound within the fume hood or BSC. Use disposable plastic-backed absorbent pads on the work surface to contain any potential spills.
-
Post-Handling: After completing the work, decontaminate all surfaces within the fume hood or BSC.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container | Includes contaminated gloves, gowns, shoe covers, absorbent pads, and any other disposable materials that have come into contact with the compound. |
| Liquid Waste | Labeled, sealed, and chemically resistant hazardous waste container | Includes all solutions containing this compound. Do not mix with other chemical waste streams unless compatibility has been confirmed. |
| Sharps Waste | Labeled, puncture-proof sharps container | Includes any contaminated needles, syringes, or other sharp objects. |
All waste containers must be clearly labeled with "Hazardous Chemical Waste," the name of the chemical (this compound), and the date. Waste disposal should be carried out in accordance with institutional and local regulations for hazardous chemical waste.[7][8][9]
Caption: A logical flow for the proper segregation and disposal of waste.
By implementing these comprehensive safety and disposal plans, research facilities can effectively mitigate the risks associated with handling the reactive metabolite, this compound, thereby ensuring a safe and compliant laboratory environment.
References
- 1. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 2. gerpac.eu [gerpac.eu]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoledo.edu [utoledo.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. Chemical Waste Disposal Solutions for Laboratories [emsllcusa.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
